Stigmasterol Glucoside
描述
Stigmasterol glucoside has been reported in Inula anatolica, Rhinacanthus nasutus, and other organisms with data available.
toxic component of Cycas circinalis seeds possibly etiologic in Guamanian ALS-parkinsonism-dementia complex; structure in first source
Structure
3D Structure
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-AUGXRQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289039 | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19716-26-8 | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the biological activities of stigmasterol glucoside?
An In-depth Technical Guide on the Biological Activities of Stigmasterol Glucoside
Introduction
This compound is a naturally occurring phytosterol glycoside, a class of compounds found widely in plants such as soybeans, rapeseed, and sunflower.[1] It is formed by the attachment of a glucose molecule to the C3 hydroxyl group of stigmasterol via a β-glycosidic bond.[1] While much of the research has focused on its aglycone, stigmasterol, this compound itself has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and 5α-reductase inhibitory effects.[1][2] This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailing experimental protocols, and illustrating key molecular pathways for researchers, scientists, and drug development professionals.
Summary of Biological Activities
This compound and its aglycone, stigmasterol, exhibit a wide spectrum of pharmacological properties. These activities are attributed to the sterol moiety, which is known for its health benefits, including cholesterol-lowering effects and potential anticancer properties.[1] Key reported activities include:
-
Anticancer/Cytotoxic Activity: this compound has shown cytotoxic effects against various cancer cell lines, often in combination with other compounds.[2][3] The anticancer effects of the aglycone, stigmasterol, are suggested to be mediated through the induction of apoptosis and autophagy.[1][4]
-
5α-Reductase Inhibition: The compound is a known inhibitor of 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia (BPH).[2]
-
Anti-inflammatory and Immunomodulatory Effects: The compound has been reported to possess anti-inflammatory properties.[1] Studies on stigmasterol show it can inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways like NF-κB.[1][4][5]
-
Antioxidant Activity: this compound has been found to have strong antioxidant activity, attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1][6]
-
Hypolipidemic Activity: In silico studies suggest that this compound may act as a hypolipidemic agent by interacting with HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][6]
-
Antidiabetic Activity: While direct studies on the glucoside are limited, its aglycone, stigmasterol, has demonstrated significant antidiabetic potential by inhibiting carbohydrate-digesting enzymes and enhancing glucose transporter (GLUT4) expression and translocation.[7][8][9][10]
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data associated with the biological activities of this compound and its aglycone, stigmasterol.
Table 1: Enzyme Inhibition and Cytotoxicity of this compound
| Biological Activity | Target/Cell Line | Metric | Value | Reference |
| 5α-Reductase Inhibition | Rat Liver 5α-reductase | IC₅₀ | 27.2 µM | [2] |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 37.0 µg/mL | [2] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 137.07 µg/mL | [2] |
| Hypolipidemic (in silico) | HMG-CoA Reductase | Binding Affinity | -8.5 kcal/mol | [1] |
Note: Cytotoxicity data is for a combination of this compound and Daucosterol.
Table 2: Antidiabetic Activity of Stigmasterol (Aglycone)
| Biological Activity | Target Enzyme/Model | Metric | Value | Reference |
| α-Glucosidase Inhibition | In vitro assay | IC₅₀ | 89.98 µg/mL | [11][12] |
| α-Amylase Inhibition | In vitro assay | IC₅₀ | 10.29 ± 0.76 µg/mL | [10] |
| Glucose Uptake | L6 Myotubes | Fold Increase (GLUT4 Translocation) | 1.44-fold | [9] |
| Antihyperglycemic | STZ-induced Diabetic Rats | FBG Reduction (at 28 days) | From ~376 mg/dL to 137.73 mg/dL | [11][12] |
Key Signaling Pathways
The biological effects of stigmasterol and its glucoside are mediated through the modulation of several critical intracellular signaling pathways.
Anticancer Pathways
Stigmasterol has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, survival, and proliferation. Stigmasterol treatment downregulates the phosphorylation of both Akt and mTOR, leading to the inhibition of downstream signaling, which in turn induces apoptosis and protective autophagy in cancer cells.[4][8][13]
Anti-inflammatory Pathway
The anti-inflammatory effects of stigmasterol are largely attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway .[4] In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β). Stigmasterol can inhibit this process, thereby reducing the production of these inflammatory mediators.[4][5]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Silico Molecular Docking for Hypolipidemic Activity
This protocol describes the computational method used to predict the binding affinity of this compound to HMG-CoA reductase.[1][6]
-
Ligand and Protein Preparation:
-
The 3D structure of this compound (the ligand) is obtained from the PubChem database.[1][6]
-
The crystal structure of the target protein, HMG-CoA reductase (PDB ID: 1HW9), is downloaded from the Protein Data Bank (PDB).[1]
-
The protein structure is prepared by removing all non-essential molecules, such as water, co-factors, and any co-crystallized ligands.[1][6]
-
-
Active Site Identification:
-
Molecular Docking Simulation:
-
A molecular docking program, such as PyRx, is used to perform the docking simulation.[1][6]
-
The software systematically places the ligand in the identified active site of the protein, exploring various conformations and orientations.
-
It calculates the binding affinity (typically in kcal/mol) for the most stable protein-ligand complex, which predicts the strength of the interaction. A more negative value indicates a stronger binding affinity.[1]
-
In Vivo Antidiabetic Activity Assay (Stigmasterol)
This protocol outlines the animal study used to evaluate the antihyperglycemic effect of stigmasterol.[12][14][15]
-
Animal Model:
-
Adult Wistar albino rats are used for the study.
-
Diabetes is induced via a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by measuring fasting blood glucose (FBG) levels.
-
-
Grouping and Administration:
-
Animals are divided into several groups:
-
Group 1: Normal Control (non-diabetic, receives vehicle).
-
Group 2: Diabetic Control (diabetic, receives vehicle).
-
Group 3: Standard Drug (diabetic, receives a standard drug like glibenclamide or metformin).
-
Group 4 & 5: Test Groups (diabetic, receive different doses of stigmasterol, e.g., 5 mg/kg and 10 mg/kg body weight).
-
-
The respective treatments are administered orally once daily for a period of 21 or 28 days.[12][14]
-
-
Data Collection and Analysis:
-
Fasting blood glucose levels are monitored at regular intervals throughout the study.
-
At the end of the study, blood samples are collected to measure biochemical parameters such as serum urea and creatinine.[12][15]
-
The data from the test groups are compared with the diabetic control and standard drug groups to evaluate the antidiabetic efficacy of stigmasterol.
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
This in vitro assay measures the ability of a compound to act as a free radical scavenger.[14]
-
Preparation:
-
A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. DPPH is a stable free radical with a deep violet color.
-
Various concentrations of stigmasterol are prepared.
-
-
Reaction:
-
The stigmasterol solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
When DPPH accepts an electron or hydrogen radical from an antioxidant, it is reduced to diphenylpicrylhydrazine, and the violet color fades.
-
The change in color is measured by reading the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[12]
-
Conclusion
This compound is a bioactive phytosterol with a range of promising pharmacological activities. Quantitative data confirms its potential as a 5α-reductase inhibitor and a cytotoxic agent.[2] Furthermore, extensive research on its aglycone, stigmasterol, provides strong evidence for its anti-inflammatory, anticancer, and antidiabetic effects, which are mediated through the modulation of key cellular signaling pathways such as NF-κB and Akt/mTOR.[4][8] The detailed experimental protocols provide a foundation for further investigation and validation of these activities. While more clinical research is needed, particularly for the glucoside form, the existing data positions this compound as a valuable lead compound for the development of novel therapeutics for a variety of diseases.
References
- 1. researchtrend.net [researchtrend.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. expert.taylors.edu.my [expert.taylors.edu.my]
- 8. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-diabetic activity of stigmasterol from soybean oil by targeting the GLUT4 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits [frontiersin.org]
- 12. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antidiabetic and antioxidant effects of stigmasterol from Acalypha indica. [wisdomlib.org]
- 15. frontiersin.org [frontiersin.org]
Stigmasterol Glucoside: A Core Component in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols are essential structural and regulatory molecules in plants, analogous to cholesterol in animal cells. Among the diverse array of plant sterols, stigmasterol and its conjugated forms, particularly stigmasterol glucoside, have emerged as significant players in orchestrating plant responses to environmental challenges. Stigmasterol is a "stress sterol" that accumulates in plants in response to a wide range of biotic and abiotic pressures[1]. Its glucosylated form, this compound, is not merely an inert conjugate but an active molecule implicated in direct and indirect defense mechanisms. This technical guide provides a comprehensive overview of the biosynthesis, signaling roles, and functional importance of this compound in plant defense, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Biosynthesis of Stigmasterol and this compound
The synthesis of stigmasterol and its glucoside is an intricate process originating from the mevalonate (MVA) pathway in the cytoplasm[2]. This pathway supplies the fundamental isoprene units for all sterols and triterpenoids[1].
-
Isoprenoid Precursor Synthesis: The pathway begins with the conversion of acetate to squalene via the MVA pathway[1].
-
Cyclization: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor in phytosterol synthesis[3][4].
-
Conversion to β-Sitosterol: Cycloartenol undergoes a series of enzymatic modifications, including methylation steps catalyzed by sterol methyltransferases (SMT1 and SMT2/3), to produce various sterol intermediates. Ultimately, these steps lead to the production of β-sitosterol, the direct precursor to stigmasterol[2][5].
-
Formation of Stigmasterol: The key and final step in stigmasterol biosynthesis is the desaturation of β-sitosterol at the C-22 position of the side chain. This reaction is catalyzed by a specific C22-sterol desaturase, a cytochrome P450 enzyme known as CYP710A[1][5]. The activity of this enzyme is a critical regulatory point and is often upregulated in response to stress signals[1][6].
-
Glucosylation: Free stigmasterol can be conjugated to form steryl glucosides. The formation of this compound is catalyzed by UDP-glucose: sterol glucosyltransferase (SGT), which transfers a glucose moiety from UDP-glucose to the 3-β-hydroxyl group of the stigmasterol molecule[3]. This conversion allows the plant to modulate the levels of free, biologically active stigmasterol[7].
Role and Signaling in Plant Defense
Stigmasterol and its glucoside are integral to plant defense, acting both as structural modifiers of cell membranes and as signaling molecules that trigger downstream defense responses. Their production is often induced by pathogen attack, herbivory, and various elicitor molecules[3][4].
Membrane Integrity and Fluidity
Phytosterols, including stigmasterol, are crucial components of the plasma membrane and lipid rafts, which are microdomains involved in signal transduction[1]. The ratio of stigmasterol to β-sitosterol can alter membrane fluidity and permeability. An increase in stigmasterol content can enhance membrane rigidity, which is a potential mechanism to reduce nutrient leakage into the apoplast, thereby limiting the growth of apoplastic bacterial pathogens[1].
Elicitor-Induced Accumulation
Plants respond to pathogen-associated molecular patterns (PAMPs) and other elicitors by activating a cascade of defense responses. The conversion of β-sitosterol to stigmasterol is triggered by elicitors such as flagellin 22 (flg22), lipopolysaccharides (LPS), and reactive oxygen species (ROS)[1]. This indicates that stigmasterol synthesis is a significant component of pattern-triggered immunity (PTI).
Interaction with Defense Hormone Pathways
Stigmasterol metabolism is closely interconnected with the signaling pathways of major defense hormones, including salicylic acid (SA) and jasmonic acid (JA).
-
Salicylic Acid (SA): The SA pathway is central to defense against biotrophic and hemibiotrophic pathogens. Upon challenge with Pseudomonas syringae, the amount of stigmasterol induced in Arabidopsis leaves is quantitatively similar to the increase in total salicylic acid, suggesting a coordinated response[1]. The content of stigmasterol in wheat has been shown to increase following treatment with SA[1].
-
Jasmonic Acid (JA): The JA pathway is critical for defense against necrotrophic pathogens and insect herbivores. Methyl jasmonate (MeJA) is a known elicitor of stigmasterol biosynthesis[3][4]. This induction suggests a role for stigmasterol and its glucosides in JA-mediated defense responses.
Quantitative Data on Elicitor-Induced Stigmasterol Production
The elicitation of specialized metabolites is a key strategy in plant defense. Studies have quantified the increase in stigmasterol content in response to specific elicitors, demonstrating a direct link between defense signaling and sterol metabolism.
| Elicitor | Plant System | Concentration | Stigmasterol Content (mg/g DW) | Reference |
| Control (MS Medium) | Bacopa floribunda (in vitro) | - | ~0.65 (estimated from graph) | [8] |
| Methyl Jasmonate (MJ) | Bacopa floribunda (in vitro) | 80 µM | 1.51 ± 0.10 | [8] |
| Salicylic Acid (SA) | Bacopa floribunda (in vitro) | 100 µM | 0.72 (minimum observed) | [8] |
Table 1: Quantitative analysis of stigmasterol content in Bacopa floribunda biomass following treatment with defense-related elicitors. Data extracted from[8].
Specific Roles in Plant Defense
Resistance to Pathogens
Stigmasterol and its derivatives have demonstrated antibacterial and antifungal properties[1][9]. Overexpression of an Arabidopsis stigmasterol biosynthesis gene, CYP710A1, resulted in enhanced resistance to bacterial pathogens[3]. The modulation of membrane properties is a likely mechanism, but direct antimicrobial activity may also play a role. This compound has shown inhibitory properties against both Gram-positive and Gram-negative bacteria[10].
Resistance to Herbivores
This compound can act as a direct defense compound against insect herbivores. In resistant cultivars of Musa (banana), stigmasterol-3-O-glucoside was identified as one of the key larvicidal molecules providing resistance against the banana pseudo-stem weevil, Odoiporus longicollis[11]. The mechanism of action involves endocrine disruption; the glucoside causes an accumulation of 20-hydroxy ecdysone in the hemolymph of the larvae, which fatally prevents pupation[11]. This demonstrates a sophisticated chemical defense strategy where a sterol conjugate acts as a potent insect growth regulator.
Experimental Protocols for this compound Analysis
The analysis of stigmasterol and its glucosides from plant tissues involves extraction, separation, identification, and quantification.
Extraction
-
Objective: To extract sterols and their glucosides from plant tissue.
-
Protocol:
-
Harvest and freeze-dry plant material (e.g., leaves, roots) to obtain a dry weight (DW).
-
Grind the dried tissue into a fine powder.
-
Perform a solvent extraction, typically using a chloroform:methanol mixture (e.g., 2:1 v/v) or another suitable organic solvent system.
-
Homogenize or sonicate the sample to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude extract.
-
Separation and Quantification by HPLC
-
Objective: To separate, identify, and quantify this compound from the crude extract.
-
Protocol:
-
Sample Preparation: Re-dissolve the crude extract in a suitable solvent (e.g., methanol or isopropanol). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase column) and a detector (e.g., UV-Vis or Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Mobile Phase: Employ a gradient or isocratic elution using a mobile phase appropriate for lipid separation, such as a mixture of acetonitrile, methanol, and water.
-
Detection: Monitor the elution at a specific wavelength (e.g., 210 nm for UV detection)[8].
-
Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a purified analytical standard. Confirmation can be achieved by spiking the sample with the standard or by using mass spectrometry.
-
Quantification: Create a standard curve using known concentrations of the this compound standard. Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve. Express the final amount as mg per gram of dry weight (mg/g DW)[8].
-
Conclusion and Future Perspectives
This compound is a multifaceted molecule that plays a pivotal role in plant defense. It functions at multiple levels: as a structural component that reinforces cellular membranes, as a key signaling molecule that interacts with major defense hormone pathways, and as a direct chemical weapon against herbivores. The inducibility of its synthesis by various biotic and abiotic cues underscores its importance as a "stress sterol" conjugate.
For researchers in plant science and drug development, understanding the regulatory network governing this compound metabolism offers promising avenues for engineering enhanced crop resilience. Furthermore, the potent biological activities of these compounds, such as the endocrine-disrupting effects on insects, present opportunities for the development of novel, bio-based pesticides. Future research should focus on identifying the specific receptors and downstream signaling components that perceive sterol signals, further elucidating the intricate mechanisms by which these molecules orchestrate plant immunity.
References
- 1. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 4. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in Bacopa floribunda (R.Br.) Wettst.—A potential nootropic herb [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 19716-26-8 | MS44387 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
Pharmacological Properties of Stigmasterol Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasterol glucoside is a naturally occurring phytosterol glycoside found in a variety of plant sources. It is formed by the attachment of a glucose molecule to the stigmasterol backbone.[1] While extensive research has been conducted on its aglycone, stigmasterol, emerging evidence suggests that this compound itself possesses a range of pharmacological properties with therapeutic potential. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Pharmacological Activities
This compound has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and hypolipidemic effects. The following sections delve into the specifics of these properties.
Anti-Inflammatory and Immunomodulatory Properties
This compound has been reported to exhibit anti-inflammatory effects.[2] Studies suggest that like its aglycone, it may modulate key inflammatory pathways. Stigmasterol, for instance, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Quantitative Data: Anti-Inflammatory Activity
| Parameter | Model | Concentration/Dose | Observed Effect | Reference |
| 5α-reductase inhibition | In vitro | IC50: 27.2 µM | Inhibition of 5α-reductase, an enzyme linked to inflammatory conditions. | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
A common in vivo assay to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.[5]
-
Administration: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6][7][8]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[8]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[6]
Signaling Pathway: Hypothesized Anti-Inflammatory Mechanism
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Anticancer Properties
This compound has been investigated for its potential anticancer activities. In combination with daucosterol, it has demonstrated cytotoxicity against specific cancer cell lines.[4] The anticancer effects of the aglycone, stigmasterol, are more extensively documented and are often attributed to the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways like PI3K/Akt.[3]
Quantitative Data: Anticancer Activity
| Cell Line | Compound Combination | IC50 Value | Reference |
| HeLa (Cervical Cancer) | This compound + Daucosterol | 37.0 µg/mL | [4] |
| MCF-7 (Breast Cancer) | This compound + Daucosterol | 137.07 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Calculation of Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathway: Potential Anticancer Mechanism
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Antioxidant Properties
This compound has been shown to possess antioxidant activity by scavenging free radicals.[2][9] This property is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.
Quantitative Data: Antioxidant Activity
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 14.541 ± 0.225 µg/mL | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[10][11]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Sample Preparation: Different concentrations of this compound are prepared in a suitable solvent.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at a wavelength of approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Workflow: Antioxidant Activity Screening
Caption: General workflow for in vitro antioxidant assays like DPPH or ABTS.
Hypolipidemic Properties
In silico studies have suggested that this compound may have hypolipidemic activity.[12][13] Molecular docking analyses indicate a strong binding affinity of this compound to HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[12][13] This suggests a potential mechanism for cholesterol-lowering effects similar to that of statins.
Quantitative Data: In Silico Hypolipidemic Activity
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |
| HMG-CoA Reductase (1HW9) | This compound | -8.5 | [1] |
| HMG-CoA Reductase (1HW9) | Atorvastatin (Reference) | -7.8 | [1] |
Experimental Protocol: Isolation of this compound
A general protocol for the isolation of this compound from plant material is as follows:
-
Plant Material Collection and Preparation: The plant material is collected, dried, and powdered.[12][14][15]
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol, using methods like maceration or Soxhlet extraction.[14][15]
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.[12]
-
Chromatography: The fraction containing this compound (often the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel.[12][15]
-
Further Purification: Fractions from column chromatography are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified by techniques like preparative TLC or gel filtration chromatography.[14]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (1H, 13C), IR, and Mass Spectrometry.[14][15]
Conclusion and Future Directions
This compound is a promising bioactive compound with a range of pharmacological properties that warrant further investigation. While in silico and some in vitro data are available, there is a clear need for more comprehensive in vivo studies to validate these findings and to elucidate the precise mechanisms of action. Future research should focus on:
-
Conducting robust preclinical studies to evaluate the efficacy and safety of this compound in various disease models.
-
Elucidating the specific signaling pathways modulated by this compound, distinguishing its effects from its aglycone, stigmasterol.
-
Investigating the pharmacokinetics and bioavailability of this compound to better understand its absorption, distribution, metabolism, and excretion.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for a variety of human diseases.
References
- 1. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases [mdpi.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpab.com [ijpab.com]
- 13. researchgate.net [researchgate.net]
- 14. ftstjournal.com [ftstjournal.com]
- 15. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Anti-inflammatory Properties of Stigmasterol and its Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Stigmasterol, a widely distributed phytosterol, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of stigmasterol and its glycosidic form, stigmasterol glucoside. The document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key findings, detailing experimental methodologies, and elucidating the underlying molecular mechanisms.
While extensive research has focused on the aglycone form, stigmasterol, data on the anti-inflammatory activity of this compound remains limited. This guide will primarily detail the well-documented effects of stigmasterol and extrapolate potential implications for its glycoside, highlighting the critical need for further investigation into this specific compound.
Core Anti-inflammatory Mechanisms of Stigmasterol
Stigmasterol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms of action involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and interference with Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Stigmasterol has been shown to inhibit NF-κB activation through the following mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: Stigmasterol treatment has been observed to prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm.
-
Suppression of NF-κB p65 Subunit Phosphorylation: Stigmasterol can also inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity.[1]
By inhibiting the NF-κB pathway, stigmasterol effectively downregulates the expression of a cascade of pro-inflammatory molecules.
References
Stigmasterol Glucoside: A Core Modulator of Plant Cell Membrane Function and Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasterol glucoside, a prominent phytosteryl glucoside in the plant kingdom, plays a multifaceted and critical role in the functionality of plant cell membranes. This document provides a comprehensive technical overview of its functions, moving beyond the well-documented role of its aglycone, stigmasterol. We delve into its structural impact on membrane biophysics, its integral function as a potential primer in cellulose biosynthesis, and its dynamic involvement in stress response signaling pathways. This guide synthesizes current research to present quantitative data on membrane effects, detailed experimental protocols for its study, and visual diagrams of key biochemical processes, offering a critical resource for professionals in plant science and drug development.
Introduction to Steryl Glucosides
Plants synthesize a diverse array of sterols, with stigmasterol, β-sitosterol, and campesterol being among the most abundant. These molecules are not merely structural components but are active participants in cellular processes.[1][2] Free sterols can be conjugated to other molecules, forming steryl esters (SEs), steryl glucosides (SGs), and acylated steryl glucosides (ASGs).[3][4]
This compound belongs to the SG family, where a glucose moiety is attached to the 3-β-hydroxyl group of the stigmasterol backbone. This glycosylation dramatically alters the molecule's physicochemical properties, adding a bulky, hydrophilic head group to the otherwise hydrophobic sterol.[5][6] This structural change is fundamental to its distinct functions within the plasma membrane, influencing everything from membrane stability and signaling to the synthesis of the cell wall.[5][7] Understanding the specific roles of this compound is crucial for developing novel herbicides, engineering stress-tolerant crops, and identifying new plant-derived bioactive compounds.
Role in Membrane Structure and Dynamics
The addition of a sugar moiety significantly impacts how the sterol interacts with phospholipids and sphingolipids within the membrane bilayer.
Modulation of Membrane Fluidity and Permeability
Like free sterols, SGs intercalate into the phospholipid bilayer. However, the large glucose headgroup modifies the packing of surrounding lipids. This influences the membrane's physical state, affecting its fluidity, permeability, and phase behavior.[5][8] While free stigmasterol generally increases membrane fluidity and permeability compared to more planar sterols like cholesterol, its glycosylated form, along with other SGs, contributes to the formation of more ordered membrane domains.[3][9] The regulation of membrane fluidity is a critical adaptation mechanism for plants, allowing them to maintain cellular function across a range of environmental temperatures and stress conditions.[2][10]
Organization of Lipid Rafts
Plant plasma membranes are not homogenous; they contain specialized microdomains known as lipid rafts. These domains are enriched in sterols and sphingolipids and serve as platforms for organizing signaling proteins and regulating membrane trafficking.[2][3] Steryl glucosides and their acylated derivatives are major components of these rafts, in some cases constituting up to 30% of the lipids in detergent-resistant membrane fractions.[11] By promoting the formation of these liquid-ordered phases, this compound helps compartmentalize the membrane, facilitating the efficient assembly and function of protein complexes involved in signaling and transport.[3][10]
Pivotal Function in Cellulose Biosynthesis
One of the most significant proposed functions for steryl glucosides is their role in initiating the synthesis of cellulose, the primary structural component of the plant cell wall.
The Steryl Glucoside Primer Hypothesis
Compelling evidence demonstrates that sitosterol-β-glucoside (SG) can act as a primer for glucan chain polymerization by the Cellulose Synthase (CesA) complex.[12][13] The model posits that a CesA glucosyltransferase uses SG as an acceptor for the first glucose monomer from UDP-glucose, forming a sitosterol-cellodextrin (SCD) on the cytoplasmic face of the plasma membrane.[12][14][15] This SCD is then thought to be flipped to the apoplastic side, where the growing glucan chain is elongated. An endoglucanase, potentially the KORRIGAN (Kor) protein, may then cleave the sterol anchor from the chain, allowing it to be recycled.[12][16] While most foundational research has focused on sitosterol-β-glucoside due to its high abundance, the structural similarity among major plant SGs suggests that this compound likely participates in a similar or complementary priming mechanism. However, some recent studies also suggest a potential negative regulatory role for SGs in cellulose synthesis in certain species, indicating a complex, context-dependent function.[17]
Involvement in Plant Stress Response
Free stigmasterol is well-established as a "stress sterol," with its levels fluctuating significantly in response to environmental challenges.[3][18] The conversion of free stigmasterol to this compound is a key mechanism for regulating the pool of active stress-signaling sterols in the membrane.
Glucosylation as a Regulatory Hub
Abiotic stresses like salinity, drought, and extreme temperatures, as well as biotic threats from pathogens, trigger signaling cascades that alter membrane composition.[3][18] These signals, which include fluxes in calcium ions (Ca²⁺) and reactive oxygen species (ROS), can stimulate the biosynthesis of stigmasterol.[3][10] The subsequent glucosylation of this stigmasterol, catalyzed by sterol glycosyltransferases, modulates membrane properties and sequesters the free sterol.[3][7] This dynamic interplay between the free and glucosylated forms allows the plant to fine-tune its membrane environment, activating defense pathways and maintaining homeostasis under adverse conditions.
Quantitative Data Presentation
Direct quantitative data correlating this compound concentration with specific biophysical parameters is sparse. However, studies on model membranes containing mixtures of phytosterols and their glucosides provide valuable insights.
| Parameter | Observation | Sterol(s) / Conjugate(s) Involved | Reference |
| Membrane Ordering | Conjugated sterols (SGs and ASGs) show a striking ability to order model membranes, both alone and in synergy with free sterols. | Mixed Phytosterols, SGs, ASGs | [9] |
| Lipid Raft Composition | SGs and ASGs can constitute up to ~30% of the total lipids in detergent-resistant membrane (DRM) fractions. | Mixed SGs and ASGs | [11] |
| Biosynthesis pH Optimum | The enzymatic glucosylation of sterols shows a pH optimum of 8.0 to 9.0. | Sitosterol, Stigmasterol | [19][20] |
| Acylation pH Optimum | The subsequent acylation of steryl glucosides to form ASGs has a pH optimum of 6.5 to 7.0. | Steryl Glucosides | [19][20] |
| Relative Abundance | In tobacco suspension cells, the free sterol pool consists of approximately 34% stigmasterol, 33% campesterol, and 32% sitosterol. | Stigmasterol, Campesterol, Sitosterol | [9] |
Key Experimental Protocols
The study of this compound requires robust methods for its isolation, identification, and functional analysis.
Protocol: Isolation and Purification of Steryl Glucosides
This protocol provides a general workflow for extracting SGs from plant tissue.
-
Homogenization & Extraction: Lyophilized plant tissue is homogenized and subjected to solvent extraction, typically using a chloroform:methanol mixture (e.g., 2:1 v/v) to extract total lipids.[21][22]
-
Fractionation: The crude lipid extract is fractionated using column chromatography over silica gel. Elution is performed with a gradient of increasing polarity, for instance, starting with chloroform and gradually adding ethyl acetate or methanol.[21]
-
Purification: Fractions containing SGs, as identified by Thin Layer Chromatography (TLC), are pooled. Further purification is achieved using Preparative TLC (PTLC) or Size-Exclusion Chromatography (SEC) to separate SGs from free sterols, ASGs, and other lipids.[21][22]
-
Identification: The structure and identity of the purified this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[21][23]
Protocol: Quantification by ESI-MS/MS
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the direct analysis of intact SGs.[24]
-
Sample Preparation: A total lipid extract is prepared from the plant material.
-
Chromatographic Separation: The extract is injected into a liquid chromatography (LC) system, often using a reverse-phase column, to separate different lipid classes.
-
Ionization: The eluent from the LC is directed to an ESI source, which generates charged ions of the intact SG molecules.
-
Mass Analysis (MS1): A first mass analyzer selects the parent ion corresponding to the mass of this compound.
-
Fragmentation (MS2): The selected parent ion is fragmented in a collision cell.
-
Detection: A second mass analyzer detects the characteristic fragment ions, confirming the identity of both the sterol backbone and the glucose moiety. Quantification is achieved by comparing the signal intensity to that of a known internal standard.[24][25]
Protocol: In Vitro Cellulose Synthase Primer Assay
This assay, adapted from studies on sitosterol-β-glucoside, can be used to test the primer function of this compound.[12][13]
-
Membrane Preparation: Microsomal membranes containing CesA are isolated from a suitable plant source, such as developing cotton fibers, or from yeast heterologously expressing a plant CesA gene.
-
Reaction Mixture: The reaction buffer includes the isolated membranes, this compound (the potential primer), and radiolabeled UDP-[¹⁴C]glucose.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for the synthesis of glucan chains.
-
Product Extraction: The reaction is stopped, and lipid-linked products (steryl-cellodextrins) are extracted using a butanol solvent.
-
Analysis: The extracted products are analyzed by TLC or HPLC, and the incorporation of radioactivity is measured using a scintillation counter to determine if this compound served as a primer for glucan synthesis.[12][13]
Conclusion and Future Directions
This compound is far more than a passive structural lipid. It is an active and essential modulator of the plant cell membrane's biophysical properties and a key participant in fundamental biological processes. Its roles in organizing signaling platforms within lipid rafts, its likely function as a primer for cellulose biosynthesis, and its dynamic regulation during stress responses highlight its importance to plant viability and adaptation.
For researchers in plant science and drug development, several areas warrant further investigation:
-
Specificity of Function: Direct comparative studies are needed to elucidate the potentially distinct functions of this compound versus sitosterol and campesterol glucosides.
-
Enzymatic Regulation: Further characterization of the sterol glycosyltransferases (SGTs) responsible for its synthesis will provide key targets for genetic modification or chemical inhibition.
-
Transport and Localization: The mechanisms by which SGs are transported and precisely localized within the membrane and its subdomains remain largely unknown.
A deeper molecular understanding of this compound will undoubtedly open new avenues for enhancing agricultural productivity and discovering novel, plant-inspired chemical entities.
References
- 1. Stigmasterol - Wikipedia [en.wikipedia.org]
- 2. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, metabolism and biological functions of steryl glycosides in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Effects of free sterols, steryl ester, and steryl glycoside on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effect of Plant Lipids on Membrane Organization: SPECIFICITIES OF PHYTOSPHINGOLIPIDS AND PHYTOSTEROLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sitosterol-beta-glucoside as primer for cellulose synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. Sitosterol-β-glucoside as Primer for Cellulose Synthesis in Plants | Semantic Scholar [semanticscholar.org]
- 16. Cellulose Biosynthesis: Current Views and Evolving Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The biosynthesis of steryl glucosides in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ijpab.com [ijpab.com]
- 22. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 23. wjpmr.com [wjpmr.com]
- 24. Steryl glucoside and acyl steryl glucoside analysis of Arabidopsis seeds by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation of Stigmasterol Glucoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stigmasterol glucoside is a naturally occurring phytosterol glycoside found in various plants. Phytosterols and their glycosidic forms are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. The isolation and purification of these compounds from complex plant matrices is a critical step for further research and development. This document provides a detailed protocol for the extraction, purification, and identification of this compound from plant material, synthesized from established methodologies.
Experimental Protocol: Isolation and Identification
This protocol outlines a general and robust methodology for isolating this compound. The specific quantities and solvent systems may require optimization depending on the plant species and the concentration of the target compound.
Step 1: Preparation of Plant Material
-
Collection and Identification: Collect the desired plant material. Ensure proper botanical identification. For example, Leptadenia hastata root bark or Solenostemma argel stems can be used.[1][2]
-
Drying: Air-dry the plant material in the shade or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction. Store the powder in airtight containers in a cool, dark place until extraction.[1][2]
Step 2: Solvent Extraction
The goal of this step is to extract a broad range of phytochemicals, including this compound, from the powdered plant material.
-
Defatting (Optional but Recommended): To remove nonpolar constituents like fats and waxes, first perform a preliminary extraction with a nonpolar solvent.
-
Maceration or Soxhlet Extraction:
-
Maceration: Submerge the plant powder (defatted or not) in a polar solvent such as methanol, ethanol, or ethyl acetate.[2][5] A common ratio is 1:10 (w/v) of plant material to solvent. Let the mixture stand for 3-7 days at room temperature with occasional agitation.[2]
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours.[4]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper or a similar grade to separate the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a reduced pressure and a controlled temperature (e.g., 40°C) to obtain the crude extract.[2]
-
Step 3: Fractionation and Column Chromatography
This multi-step process separates the this compound from other compounds in the crude extract based on polarity.
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude methanol/ethanol extract in distilled water.
-
Perform successive partitioning with a series of immiscible solvents of increasing polarity, for example: n-hexane, chloroform, and ethyl acetate.[2]
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator. This compound is often found in the chloroform or ethyl acetate fractions.[1][2][5]
-
-
Silica Gel Column Chromatography:
-
Preparation: Prepare a slurry of silica gel (e.g., 60-120 or 230-400 mesh) in a nonpolar solvent (e.g., n-hexane or chloroform) and pack it into a glass column.[1][5]
-
Loading: Adsorb the dried, target fraction (e.g., chloroform fraction) onto a small amount of silica gel and carefully load it onto the top of the packed column.[4]
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% chloroform or n-hexane and gradually increases the proportion of ethyl acetate or methanol.[1][4] For example, start with 100% chloroform, followed by chloroform-ethyl acetate mixtures (e.g., 9:1, 8:2), and then ethyl acetate-methanol mixtures.[1][2]
-
-
Fraction Collection and Monitoring:
-
Collect the eluate in numerous small fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate (e.g., Silica gel 60 F254).[1][3]
-
Develop the TLC plate in a suitable mobile phase, such as n-hexane:ethyl acetate (8:2) or chloroform:methanol (4:1).[3][6]
-
Visualize the spots under UV light (if fluorescent) or by spraying with a chromogenic agent (e.g., 10% H₂SO₄ in methanol followed by heating) and identify fractions with similar TLC profiles.[2][3]
-
Pool the fractions that contain the compound of interest.
-
Step 4: Final Purification and Identification
-
Further Purification (Optional):
-
Crystallization:
-
Dissolve the purified solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., chloroform-methanol) and allow it to cool slowly to form crystals.[7] This step can significantly enhance purity.
-
-
Identification and Characterization:
-
Melting Point: Determine the melting point of the purified compound. The reported melting point for this compound is in the range of 270-290°C.[1][6]
-
Phytochemical Tests: Perform tests like the Liebermann-Burchard test, which gives a characteristic color change for steroidal compounds.[1][2]
-
Spectroscopic Analysis: For definitive structure elucidation, use a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), C-H, C=C, and C-O bonds.[1][4]
-
Mass Spectrometry (MS): To determine the molecular weight (C₃₅H₅₈O₆, MW: 574.8 g/mol ) and fragmentation pattern.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To confirm the complete chemical structure, including the steroidal backbone and the attached glucose moiety.[2][5]
-
-
Data Presentation
Table 1: Example Extraction Parameters and Yields
| Plant Material | Amount (kg) | Extraction Method | Solvent(s) | Fraction of Interest | Yield of Fraction (g) | Reference |
| Solenostemma argel Stems | 2.5 | Maceration | Sequential | Chloroform | 8.9 | [1] |
| Nothopanax scutellarium Leaves | 2.5 | Maceration | Sequential | Ethyl Acetate | 155 | [5] |
| Leptadenia hastata Root Bark | 3.5 | Maceration | Methanol | Chloroform (from partitioning) | Not specified | [2] |
| Costus speciosus Leaves | 0.1 | Reflux | Methanol (after defatting) | Methanol Extract | 50 | [4] |
Table 2: Example Chromatographic Conditions for Purification
| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Application | Reference |
| Column Chromatography | Silica Gel | Chloroform followed by Chloroform/Ethyl Acetate gradient | Primary purification of chloroform fraction | [1] |
| Column Chromatography | Silica Gel | n-Hexane to 100% Methanol gradient | Purification of ethyl acetate extract | [5] |
| Column Chromatography | Silica Gel | n-Hexane:Ethyl Acetate:Formic acid (8:2:0.1) | Purification of methanolic extract | [4] |
| Gel Filtration | Sephadex LH-20 | Not specified | Further purification of column fractions | [2] |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | n-Hexane:Ethyl Acetate (8:2) | Monitoring fractions | [3] |
Table 3: Physicochemical and Spectroscopic Data for Identification
| Property | Reported Value/Observation | Reference |
| Appearance | Pale white powder / White crystalline solid | [1][6] |
| Molecular Formula | C₃₅H₅₈O₆ | [1][8] |
| Molecular Weight | 574.8 g/mol | [8] |
| Melting Point | 270–280 °C; 288-292 °C | [1][6] |
| Phytochemical Test | Positive Liebermann-Burchard test | [1][2] |
| IR (cm⁻¹) | ~3437 (O-H), ~2927 (C-H), ~1643 (C=C), ~1071 (C-O) | [1][4] |
| TLC Rf value | 0.50 (in Chloroform:Methanol, 4:1) | [6] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and identification of this compound.
References
- 1. ijpab.com [ijpab.com]
- 2. ftstjournal.com [ftstjournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. wjpmr.com [wjpmr.com]
- 5. jocpr.com [jocpr.com]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C35H58O6 | CID 6602508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Bioactivity Screening of Stigmasterol Glucoside Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of stigmasterol glucoside derivatives and their subsequent bioactivity screening. Stigmasterol, a widely available phytosterol, and its glycosidic forms have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide offers a comprehensive resource for researchers looking to explore the therapeutic potential of novel stigmasterol-based compounds.
I. Synthesis of this compound and Its Derivatives
The synthesis of this compound derivatives typically involves a two-step process: the glycosylation of stigmasterol to form the glucoside, followed by the derivatization of the glucose moiety. The Koenigs-Knorr reaction is a classical and effective method for the glycosylation of sterols.[5][6]
Experimental Protocol: Synthesis of Stigmasterol-β-D-glucoside via Koenigs-Knorr Reaction
This protocol is adapted from established methods for sterol glycosylation.
Materials:
-
Stigmasterol
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (promoter)
-
Anhydrous dichloromethane (DCM) or Toluene (solvent)
-
Molecular sieves (4 Å)
-
Methanol (for deacetylation)
-
Sodium methoxide (catalyst for deacetylation)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent system)
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator.
-
Activate molecular sieves by heating at 200-250°C under vacuum for several hours.
-
-
Glycosylation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve stigmasterol (1 equivalent) in anhydrous dichloromethane.
-
Add freshly activated molecular sieves to the solution to ensure anhydrous conditions.
-
Add silver carbonate (2 equivalents) as a promoter.
-
In a separate flask, dissolve acetobromoglucose (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the acetobromoglucose solution to the stigmasterol solution at room temperature under a nitrogen atmosphere.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude acetylated this compound.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
-
Deacetylation (Zemplén Deacetylation):
-
Dissolve the purified acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) until the solution becomes slightly basic (pH 8-9).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deacetylation by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin or a few drops of acetic acid.
-
Filter the solution and evaporate the solvent to yield the crude stigmasterol-β-D-glucoside.
-
Further purify the product by recrystallization or column chromatography if necessary.
-
Protocol: Derivatization of this compound
The hydroxyl groups on the glucose moiety of this compound can be derivatized to synthesize a library of compounds for bioactivity screening. Common derivatization reactions include esterification and etherification.
Example: Acetylation of this compound
-
Dissolve this compound in a mixture of pyridine and acetic anhydride.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetylated derivative by column chromatography.
II. Bioactivity Screening Protocols
A critical step in drug discovery is the screening of synthesized compounds for their biological activities. This section provides detailed protocols for assessing the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives.
A. Anticancer Activity: Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in serum-free medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate in the dark at room temperature for 2-4 hours or overnight.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
-
B. Anti-inflammatory Activity: In Vitro Assays
Stigmasterol and its derivatives have shown potential anti-inflammatory effects.[2][9] Here are two common in vitro assays to screen for this activity.
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound derivatives
-
Diclofenac sodium (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA or egg albumin in PBS.
-
Prepare various concentrations of the test compounds and the standard drug (diclofenac sodium) in PBS.
-
For each concentration, mix 0.5 mL of the test/standard solution with 0.5 mL of the protein solution.
-
A control solution consists of 0.5 mL of PBS and 0.5 mL of the protein solution.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 72°C for 5 minutes.
-
Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
Materials:
-
Lipoxygenase enzyme (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound derivatives
-
Indomethacin (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the lipoxygenase enzyme solution in borate buffer.
-
Prepare the linoleic acid substrate solution in borate buffer.
-
Prepare various concentrations of the test compounds and the standard drug in a suitable solvent.
-
In a cuvette, mix the enzyme solution and the test/standard compound.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Measure the increase in absorbance at 234 nm for 5 minutes. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
Calculate the percentage of LOX inhibition.
C. Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Inoculum Preparation:
-
Grow the microbial strains in their respective broths overnight at 37°C (bacteria) or 30°C (fungi).
-
Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row.
-
Repeat this for each test compound and the standard antibiotics.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
If using resazurin, add 10 µL of the solution to each well after incubation and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.
-
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HepG2 (IC₅₀, µM) |
| Stigmasterol | >100 | >100 | >100 |
| This compound | 85.3 | 92.1 | 78.5 |
| Derivative 1 | 45.2 | 51.7 | 39.8 |
| Derivative 2 | 21.8 | 29.4 | 18.2 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Protein Denaturation Inhibition (IC₅₀, µg/mL) | LOX Inhibition (IC₅₀, µg/mL) |
| This compound | 150.2 | 180.5 |
| Derivative 1 | 89.7 | 102.3 |
| Derivative 2 | 45.1 | 55.8 |
| Diclofenac/Indomethacin | 15.6 | 22.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | 128 | 256 | >256 |
| Derivative 1 | 64 | 128 | 128 |
| Derivative 2 | 32 | 64 | 64 |
| Ciprofloxacin/Fluconazole | 2 | 4 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Visualization of Signaling Pathways
Stigmasterol and its derivatives have been reported to exert their biological effects by modulating various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
A. Experimental Workflow
Caption: Overall experimental workflow for the synthesis and bioactivity screening of this compound derivatives.
B. NF-κB Signaling Pathway Inhibition
Stigmasterol can inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.
References
- 1. purerims.smu.ac.za [purerims.smu.ac.za]
- 2. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of Stigmasterol Glucoside by HPLC-MS/MS
An application note and protocol for the quantification of stigmasterol glucoside using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring phytosterol glycoside found in various plants. As a member of the steroidal glycoside family, it is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate quantification of this compound in complex matrices such as plant extracts and formulated products is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for this purpose. Steroidal glycosides often lack a strong UV chromophore, making MS detection preferable to traditional HPLC-UV methods[1]. This application note provides a comprehensive protocol for the extraction and quantification of this compound using HPLC-MS/MS with electrospray ionization (ESI).
Principle
The method employs reversed-phase HPLC to separate this compound from other matrix components. The analyte is then ionized using ESI and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by monitoring the specific fragmentation of the this compound precursor ion into a characteristic product ion. This transition provides high specificity and minimizes interference from the sample matrix. The precursor ion for this compound (C35H58O6, Molecular Weight: 574.8 g/mol ) is typically observed as a protonated molecule [M+H]⁺ (m/z 575.4) or a sodium adduct [M+Na]⁺ (m/z 597.4). Upon collision-induced dissociation (CID), it loses the glucose moiety and a water molecule, yielding a highly specific product ion corresponding to the dehydrated stigmasterol aglycone at m/z 395.4[2][3].
Experimental Protocols
Sample Preparation (from Plant Matrix)
This protocol outlines a general solid-liquid extraction method. Optimization may be required based on the specific plant matrix.
-
Homogenization: Weigh approximately 1 gram of dried and powdered plant material.
-
Extraction:
-
Add 20 mL of 80% methanol to the sample in a conical flask.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Alternatively, perform maceration by shaking the mixture at room temperature for 24 hours[4].
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the remaining solid residue two more times to ensure complete extraction.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 80:20 methanol/water) and vortex thoroughly.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 4°C.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) by serially diluting the working stock solution with the mobile phase.
HPLC-MS/MS Method
The following parameters provide a starting point for method development.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 70 |
| 10.0 | 98 |
| 15.0 | 98 |
| 15.1 | 70 |
| 20.0 | 70 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7][8] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transition | See Table 4 |
Table 4: MRM Transition for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|
| this compound | 597.4 ([M+Na]⁺) | 395.4 | 100 | 40 | 25 |
Note: The protonated molecule [M+H]⁺ at m/z 575.4 can also be used as a precursor. The optimal precursor and collision energy should be determined experimentally by infusing a standard solution.
Data Presentation and Validation
Quantitative data is derived from the calibration curve by plotting the peak area of the analyte against its concentration. The method should be validated according to ICH guidelines.[9] Representative performance characteristics are summarized below.
Table 5: Representative Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998[10][11] |
| Limit of Detection (LOD) | ~1.5 ng/mL[8][10] |
| Limit of Quantification (LOQ) | ~5.0 ng/mL[8][10] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3%[8] |
Visualizations
Experimental Workflow
The overall process from sample collection to final quantification is illustrated in the following workflow diagram.
Caption: Workflow for this compound quantification.
Fragmentation Pathway
The logical relationship in the tandem mass spectrometer, showing the fragmentation of the parent ion to the specific product ion used for quantification, is depicted below.
Caption: MS/MS fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of steroidal glycosides in Yucca gloriosa flowers by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iqac.khalsacollege.edu.in [iqac.khalsacollege.edu.in]
Application Note: Structural Elucidation of Stigmasterol Glucoside using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasterol glucoside, a common phytosterol glycoside found in various plant species, is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Data Presentation
The complete assignment of the proton and carbon signals of this compound is crucial for its structural confirmation. The following tables summarize the ¹H and ¹³C NMR chemical shift data, compiled from various sources and confirmed by 2D NMR correlations. Data was acquired in DMSO-d₆ at 500 MHz for ¹H and 125 MHz for ¹³C.[1][2]
Table 1: ¹H NMR Data of this compound (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.45 | m | |
| 6 | 5.33 | t | |
| 18 | 0.66 | s | |
| 19 | 0.95 | s | |
| 21 | 0.99 | d | 6.48 |
| 22 | 5.15 | m | |
| 23 | 5.02 | m | |
| 26 | 0.82 | d | |
| 27 | 0.78 | d | 2.32 |
| 29 | 0.77 | t | |
| 1' | 4.20 | d | 7.84 |
| 2' | 2.88 | m | |
| 3' | 3.08 | m | |
| 4' | 3.00 | m | |
| 5' | 3.04 | m | |
| 6'a | 3.63 | m | |
| 6'b | 3.39 | m |
Table 2: ¹³C NMR Data of this compound (125 MHz, DMSO-d₆)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 38.8 | 16 | 29.7 |
| 2 | 33.4 | 17 | 55.8 |
| 3 | 77.4 | 18 | 12.3 |
| 4 | 37.3 | 19 | 19.6 |
| 5 | 140.9 | 20 | 37.3 |
| 6 | 121.7 | 21 | 21.6 |
| 7 | 31.8 | 22 | 138.5 |
| 8 | 31.8 | 23 | 129.3 |
| 9 | 50.1 | 24 | 51.1 |
| 10 | 36.7 | 25 | 31.9 |
| 11 | 21.1 | 26 | 21.4 |
| 12 | 40.4 | 27 | 19.3 |
| 13 | 42.2 | 28 | 24.3 |
| 14 | 56.7 | 29 | 12.6 |
| 15 | 25.4 | 1' | 101.2 |
| 2' | 73.9 | ||
| 3' | 77.2 | ||
| 4' | 70.5 | ||
| 5' | 77.2 | ||
| 6' | 61.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for natural product analysis.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the isolated and purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve polar glycosides and to avoid the exchange of hydroxyl protons.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.[1]
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): [3]
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Increments: 256-512 in F1
-
Spectral Width: 12-16 ppm in both F1 and F2
-
-
HSQC (Heteronuclear Single Quantum Coherence): [3]
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4-8 per increment
-
Increments: 128-256 in F1
-
Spectral Width: 12-16 ppm in F2 (¹H), 160-200 ppm in F1 (¹³C)
-
¹J C-H Coupling Constant: Optimized for ~145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [3]
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16-32 per increment
-
Increments: 256-512 in F1
-
Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C)
-
Long-Range Coupling Constant: Optimized for 8-10 Hz
-
-
Visualization of Workflows and Correlations
The following diagrams illustrate the experimental workflow and the logical relationships derived from the NMR data.
Structure Elucidation from NMR Data
The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR spectra.
-
¹H and ¹³C NMR: The initial ¹H NMR spectrum reveals characteristic signals for the steroidal skeleton, including olefinic protons at δ 5.33 (H-6), δ 5.15 (H-22), and δ 5.02 (H-23).[2] The anomeric proton of the glucose unit is observed as a doublet around δ 4.20 (J = 7.84 Hz), with the coupling constant confirming a β-linkage.[1][2] The ¹³C NMR spectrum shows 35 carbon signals, corresponding to the 29 carbons of the stigmasterol aglycone and the 6 carbons of the glucose moiety.[1][2] The olefinic carbons are observed at δ 140.9 (C-5), δ 121.7 (C-6), δ 138.5 (C-22), and δ 129.3 (C-23).[2][4] The anomeric carbon signal appears around δ 101.2.[2]
-
COSY: The COSY spectrum is used to establish proton-proton coupling networks. Key correlations are observed between the olefinic protons H-22 and H-23, confirming their adjacent positions in the side chain. Within the glucose unit, a correlation network can be traced from the anomeric proton (H-1') to H-2', H-3', and so on, confirming the sugar ring system.
-
HSQC: The HSQC spectrum correlates each proton signal with its directly attached carbon. This is fundamental for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at δ 3.45 (H-3) correlates with the carbon at δ 77.4 (C-3), and the anomeric proton at δ 4.20 (H-1') correlates with the carbon at δ 101.2 (C-1').
-
HMBC: The HMBC spectrum provides information about long-range (2-3 bond) proton-carbon correlations and is crucial for connecting the different fragments of the molecule. The most critical correlation for confirming the glycosidic linkage is the cross-peak between the anomeric proton (H-1') of the glucose unit and the C-3 of the stigmasterol moiety (at δ 77.4).[4] This unambiguously establishes the point of attachment of the sugar to the aglycone. Other key HMBC correlations, such as from the olefinic proton H-6 to the quaternary carbon C-5, help to confirm the assignments within the steroidal rings.
Conclusion
The combined use of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpreting the key correlations as outlined in this application note, researchers can confidently identify and characterize this and similar natural products, which is a critical step in drug discovery and development from natural sources.
References
Application Notes and Protocols: Experimental Design for In Vivo Studies with Stigmasterol Glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasterol glucoside is a naturally occurring phytosterol glycoside found in various plants. It is the glycosylated form of stigmasterol, a compound known for a wide range of biological activities.[1] Emerging research suggests that this compound shares many of the therapeutic properties of its aglycone, including anti-inflammatory, antioxidant, immunomodulatory, anti-diabetic, and potential anti-cancer effects.[1][2][3][4][5] In silico studies, such as molecular docking, have indicated its potential to interact with key therapeutic targets, for instance, showing a strong binding affinity for HMG-CoA reductase, which is a primary target for cholesterol-lowering drugs.[1][6]
These promising preclinical indicators necessitate robust in vivo validation to understand the compound's efficacy, safety profile, and mechanism of action in a complex biological system. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to investigate the primary therapeutic potentials of this compound. The protocols outlined below focus on three key areas: anti-inflammatory, anti-diabetic (metabolic), and anti-cancer activities.
General Experimental Workflow
A standardized workflow is critical for ensuring reproducibility and validity of in vivo studies. The following diagram illustrates the general pipeline for preclinical evaluation of this compound.
Caption: General workflow for in vivo studies with this compound.
Protocol 1: Evaluation of Anti-Inflammatory Activity
This protocol uses the carrageenan-induced paw edema model, a well-established assay for screening acute anti-inflammatory agents.[7][8]
Methodology
-
Animal Model: Male Wistar rats or Swiss albino mice (150-200g for rats, 25-30g for mice) are used.[7] Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping (n=8 per group):
-
Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).
-
Group II (Positive Control): Indomethacin or Diclofenac (10 mg/kg, intraperitoneally).
-
Group III (Test Drug): this compound (e.g., 25 mg/kg, orally).
-
Group IV (Test Drug): this compound (e.g., 50 mg/kg, orally).
-
Group V (Test Drug): this compound (e.g., 100 mg/kg, orally).
-
Note: Doses are hypothetical and should be determined by preliminary dose-finding studies.
-
-
Procedure: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint Analysis: a. Calculate the percentage inhibition of edema for each group compared to the control group. b. At the end of the experiment (e.g., 4 hours), animals can be euthanized, and the paw tissue collected for histological analysis (to assess immune cell infiltration) and biochemical analysis (e.g., measuring levels of TNF-α, IL-1β, and IL-6 via ELISA).
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | Edema Volume (mL) at 3 hr | % Inhibition |
| Control (Vehicle) | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0% |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 2: Evaluation of Anti-Diabetic Activity
This protocol uses the Streptozotocin (STZ)-induced diabetes model, which causes specific destruction of pancreatic β-cells, leading to hyperglycemia.[5][9]
Methodology
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220g).
-
Induction of Diabetes: a. Acclimatize animals for one week. b. Induce diabetes with a single intraperitoneal injection of STZ (50-60 mg/kg) freshly dissolved in 0.1 M cold citrate buffer (pH 4.5). c. Confirm diabetes 72 hours post-injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Grouping (n=8 per group):
-
Group I (Normal Control): Healthy animals receiving vehicle.
-
Group II (Diabetic Control): STZ-induced diabetic animals receiving vehicle.
-
Group III (Positive Control): Diabetic animals receiving Metformin (e.g., 150 mg/kg, orally).
-
Group IV (Test Drug): Diabetic animals receiving this compound (e.g., 50 mg/kg, orally).
-
Group V (Test Drug): Diabetic animals receiving this compound (e.g., 100 mg/kg, orally).
-
-
Procedure: a. Administer treatments orally once daily for 21 or 28 days. b. Monitor body weight and fasting blood glucose (FBG) weekly. c. At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
-
Endpoint Analysis: a. Collect blood at sacrifice for biochemical analysis of serum insulin, HbA1c, lipid profile (total cholesterol, triglycerides), and kidney/liver function markers (urea, creatinine, ALT, AST).[5][10] b. Harvest the pancreas for histological examination (H&E staining) to assess islet integrity and for immunohistochemistry to quantify insulin-positive β-cells.
Data Presentation
Table 2: Key Biochemical Parameters in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) - Day 21 | Serum Insulin (µU/mL) | HbA1c (%) | Total Cholesterol (mg/dL) |
| Normal Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diabetic Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 150 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 3: Evaluation of Anti-Cancer Activity
This protocol describes a xenograft model using human cancer cells implanted in immunodeficient mice, a standard for evaluating the efficacy of anti-cancer compounds in vivo.[11][12]
Methodology
-
Animal Model: Athymic nude mice (BALB/c nu/nu) or SCID mice, 4-6 weeks old.
-
Cell Culture and Tumor Implantation: a. Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, SGC-7901 for gastric cancer) under standard conditions. b. Subcutaneously inject 2-5 x 10^6 cells suspended in 100-200 µL of Matrigel/PBS mixture into the right flank of each mouse.
-
Grouping (n=8-10 per group): a. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Group I (Control): Vehicle.
-
Group II (Positive Control): Standard chemotherapeutic agent (e.g., Doxorubicin, 5-FU, depending on the cancer type).
-
Group III (Test Drug): this compound (e.g., 50 mg/kg, orally or i.p.).
-
Group IV (Test Drug): this compound (e.g., 100 mg/kg, orally or i.p.).
-
-
Procedure: a. Administer treatments daily or on a specified schedule for 3-4 weeks. b. Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. c. Monitor body weight and clinical signs of toxicity.
-
Endpoint Analysis: a. At the end of the study, euthanize mice and excise tumors. b. Weigh the tumors and process them for histology (H&E), immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis), and Western blot analysis to investigate signaling pathways (e.g., Akt/mTOR, JAK/STAT).[3]
Data Presentation
Table 3: Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Control (Vehicle) | - | Mean ± SEM | Mean ± SEM | 0% | Mean ± SEM |
| Positive Control | Varies | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Postulated Signaling Pathways and Mechanisms
Based on studies of the parent compound stigmasterol, this compound is hypothesized to act on several key signaling pathways. Diagrams for these pathways are provided below to guide mechanistic investigations.
Anti-Inflammatory Signaling
Stigmasterol has been shown to inhibit pro-inflammatory mediators, potentially through the NF-κB signaling pathway.[4] this compound may act by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of inflammatory genes.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Anti-Cancer Signaling
Stigmasterol can induce apoptosis and inhibit cancer cell proliferation by targeting critical survival pathways like Akt/mTOR.[3][13] this compound may exert similar effects by inhibiting the phosphorylation and activation of Akt, a central node in this pathway.
Caption: Postulated inhibition of the Akt/mTOR pathway by this compound.
References
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. expert.taylors.edu.my [expert.taylors.edu.my]
- 5. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. ijpras.com [ijpras.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Metabolic Disorder Models - Pharmaseed [pharmaseedltd.com]
- 11. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases | MDPI [mdpi.com]
Application Notes and Protocols for the Quantification of Stigmasterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasterol glucoside is a naturally occurring phytosterol glycoside found in various plant sources. Phytosterols and their derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including cholesterol-lowering, anti-inflammatory, and anti-cancer properties. Accurate and robust analytical methods for the quantification of this compound are crucial for quality control, formulation development, and pharmacokinetic studies.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
I. Analytical Methods and Quantitative Data
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of stigmasterol and its glucosides. Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents and water.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 | [1][2] |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (75:25, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 210 nm | [2] |
| Retention Time | ~3.14 - 3.17 min | [2] |
| Linearity Range | 2 - 10 µg/mL | [2] |
| LOD | 1.50 µg/mL | [2] |
| LOQ | 4.55 µg/mL | [2] |
| Recovery | 99.6 - 100.1% | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. Electrospray ionization (ESI) is a common ionization technique for these compounds.
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Chromatography | UPLC with BEH C18 column (50 x 2.1 mm, 1.7 µm) | [4] |
| Mobile Phase | Water/methanol gradient with 0.1% formic acid | [4] |
| Ionization | Positive Electrospray Ionization (ESI) | [4] |
| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) | [4][5] |
| This compound (as aglycone): 395 -> various | [6] | |
| Linearity Range | 50 - 2000 ng/mL (for stigmasterol) | |
| LOD | 1 ng/mL (for β-sitosterol, campesterol) | |
| LOQ | 10 ng/mL (for β-sitosterol, campesterol) |
II. Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Material
This protocol describes a general procedure for the extraction and isolation of this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
90% Methanol
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20 for gel filtration
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Extraction:
-
Macerate the powdered plant material (e.g., 3.5 kg) in 90% methanol at room temperature for 7 days.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Successively partition the aqueous suspension with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect each fraction and evaporate the solvent.
-
-
Column Chromatography:
-
The chloroform fraction, which is often enriched with steroidal compounds, is subjected to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest.
-
-
Gel Filtration:
-
Further purify the combined fractions containing this compound using gel filtration chromatography on Sephadex LH-20.
-
Elute with an appropriate solvent (e.g., methanol).
-
Collect and combine the purified fractions.
-
-
Characterization:
-
Confirm the identity of the isolated this compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
-
Protocol 2: Quantification of this compound by RP-HPLC
This protocol outlines the steps for the quantitative analysis of this compound using RP-HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and 0.1% acetic acid in water (75:25, v/v).[2]
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 10 µg/mL.[2]
-
-
Preparation of Sample Solutions:
-
Accurately weigh the extracted and purified sample.
-
Dissolve the sample in methanol to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the HPLC system parameters as described in Table 1.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 3: Quantification of this compound by UPLC-MS/MS
This protocol provides a method for the sensitive and selective quantification of this compound using UPLC-MS/MS.
Materials and Equipment:
-
UPLC-MS/MS system with an ESI source
-
BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[4]
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Methanol with 0.1% formic acid.
-
Degas the mobile phases.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of this compound in methanol.
-
Prepare sample solutions by dissolving the extract in methanol and filtering through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Analysis:
-
Set up the UPLC system with a suitable gradient elution program.
-
Optimize the MS/MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound in positive ESI mode. The fragmentation of the glucoside often results in an aglycone ion [SG-Glc+H]+.[6]
-
Develop a Selected Reaction Monitoring (SRM) method using the appropriate precursor and product ions for this compound.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for quantification.
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Stigmasterol and its Glucoside
While the direct signaling pathways of this compound are still under investigation, research on its aglycone, stigmasterol, has revealed several mechanisms of action. It is plausible that this compound may be hydrolyzed to stigmasterol in vivo, which then exerts its biological effects. A molecular docking study has suggested that this compound may act as a hypolipidemic agent by binding to HMG-CoA reductase.[6] Stigmasterol itself has been shown to be involved in various signaling pathways, including the inhibition of the Akt/mTOR and NF-κB pathways.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterol glycosides reduce cholesterol absorption in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchtrend.net [researchtrend.net]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stigmasterol Glucoside as a Versatile Substrate for Enzyme Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. WO2015022367A1 - Enzymatic hydrolysis of acylated steryl glycosides and method for treating biofuel - Google Patents [patents.google.com]
- 4. Enzymatic hydrolysis of steryl glucosides, major contaminants of vegetable oil-derived biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
High-Throughput Screening Assays for Stigmasterol Glucoside Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasterol, a common phytosterol found in various plants, and its derivatives, including stigmasterol glucosides, have garnered significant interest in the scientific community. These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hypolipidemic effects. The diverse biological activities of stigmasterol are attributed to its modulation of key signaling pathways, such as NF-κB, Akt/mTOR, and PI3K/Akt. Stigmasterol glucoside analogs, therefore, represent a promising class of molecules for the development of novel therapeutics.
High-throughput screening (HTS) provides an efficient platform to rapidly evaluate large libraries of these analogs against specific biological targets. This document provides detailed application notes and protocols for a suite of HTS assays tailored for the discovery and characterization of bioactive this compound analogs.
Application Note 1: Cytotoxicity Profiling of this compound Analogs
Objective: To perform a primary screen to evaluate the cytotoxic effects of this compound analogs on various cell lines and determine their half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Experimental Protocol: Resazurin-Based Cell Viability Assay
This protocol describes a robust, fluorescence-based HTS assay for assessing cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[1][2]
Materials:
-
Cell Lines (e.g., MCF-7, Caco-2, HepG2, HEK293)
-
Complete Culture Medium (appropriate for the chosen cell line)
-
This compound Analog Library (dissolved in DMSO)
-
Resazurin Sodium Salt (0.15 mg/mL in DPBS, sterile-filtered)[2]
-
Opaque-walled 96-well or 384-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Control Compounds (e.g., Staurosporine for cytotoxicity, DMSO for vehicle control)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the pre-determined optimal seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds, positive controls, and vehicle controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Resazurin Addition & Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" background control wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "cells-only, no-resazurin" or a potent cytotoxin control as 0% viability.
-
Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50/IC50 values.
-
Experimental Workflow: Cytotoxicity Screening
Caption: High-throughput cytotoxicity screening workflow using a resazurin-based assay.
Data Summary: Cytotoxicity of Stigmasterol Analogs
| Compound | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| Stigmasterol | MCF-7, HCC70, MCF-12A | Resazurin | > 250 | [4] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Resazurin | 21.92 | [5] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Resazurin | 22.94 | [5] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Resazurin | 16.82 | [4] |
| This compound + Daucosterol | HeLa | Not Specified | 37.0 (µg/mL) | [6] |
| This compound + Daucosterol | MCF-7 | Not Specified | 137.07 (µg/mL) | [6] |
| β-sitosterol-3-O-glucoside | Caco-2 | MTT | 54 (µg/mL) | [7] |
| β-sitosterol-3-O-glucoside | HepG2 | MTT | 251 (µg/mL) | [7] |
Application Note 2: Screening for Anti-Inflammatory Activity
Objective: To identify this compound analogs that inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay utilizes a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase production, which can be quantified by measuring luminescence.[8][9]
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB-luciferase reporter construct.
-
Complete Culture Medium (e.g., DMEM with 10% FBS).
-
Stimulant: Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).
-
This compound Analog Library (dissolved in DMSO).
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate).
-
White, opaque-walled 96-well microplates.
-
Control Inhibitor (e.g., BMS-345541).
Procedure:
-
Cell Seeding:
-
Plate the NF-κB reporter cells in white, opaque-walled 96-well plates at a density that yields 80-90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the this compound analogs.
-
Add the diluted compounds to the cells and incubate for 1-2 hours. This allows the compounds to enter the cells before stimulation.
-
-
Pathway Stimulation:
-
Cell Lysis:
-
Data Acquisition:
-
Transfer 10-20 µL of the cell lysate to a new white, opaque-walled plate.
-
Add 50-100 µL of luciferase assay reagent (containing luciferin substrate) to each well, typically using an automated injector in the luminometer.[9]
-
Immediately measure the luminescence signal using a microplate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each analog relative to the stimulated (TNF-α only) and unstimulated controls.
-
Determine IC50 values for active compounds by plotting the percent inhibition versus the log of the compound concentration.
-
Signaling Pathway: NF-κB Activation
Caption: Inhibition of the canonical NF-κB signaling pathway is a target for anti-inflammatory drugs.
Application Note 3: Screening for Hypolipidemic Activity
Objective: To identify this compound analogs that inhibit HMG-CoA Reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis.
Experimental Protocol: HMG-CoA Reductase Colorimetric Assay
This is an enzyme-based, cell-free assay that measures the activity of HMGR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of its co-substrate, NADPH.[6][11][12]
Materials:
-
Recombinant Human HMG-CoA Reductase (HMGR)
-
HMGR Assay Buffer
-
NADPH
-
HMG-CoA Substrate
-
This compound Analog Library (dissolved in DMSO)
-
UV-transparent 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting the enzyme, NADPH, and HMG-CoA substrate.[6]
-
Keep all components on ice during use.
-
-
Assay Plate Setup:
-
To appropriate wells, add:
-
Test Inhibitor Wells: 2 µL of test analog + 5 µL of HMGR enzyme.
-
Enzyme Control (No Inhibition): 2 µL of DMSO + 5 µL of HMGR enzyme.
-
Inhibitor Control (Positive Control): 2 µL of Atorvastatin + 5 µL of HMGR enzyme.
-
Blank (No Enzyme): 2 µL of DMSO.
-
-
Adjust the volume in all wells to 10 µL with Assay Buffer.[11]
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing Assay Buffer, NADPH, and HMG-CoA substrate.
-
Initiate the reaction by adding 190 µL of the Reaction Mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in OD340/min) for each well.
-
Normalize the data to the Enzyme Control (100% activity) and Blank (0% activity).
-
Calculate the percent inhibition for each analog.
-
Determine IC50 values for active compounds.
-
Signaling Pathway: Cholesterol Biosynthesis
Caption: The mevalonate pathway for cholesterol synthesis, highlighting the HMG-CoA Reductase target.
Data Summary: this compound Binding Affinity
| Ligand | Target | Method | Binding Affinity (kcal/mol) | Reference |
| This compound | HMG-CoA Reductase (1HW9) | Molecular Docking | -8.5 | [13] |
| Atorvastatin (control) | HMG-CoA Reductase (1HW9) | Molecular Docking | -7.8 | [13] |
Application Note 4: Screening for Neuroprotective Activity
Objective: To identify this compound analogs that inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.
Experimental Protocol: AChE Colorimetric Inhibition Assay
This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, the formation of which can be monitored at 405-412 nm.[13][14]
Materials:
-
Recombinant Human Acetylcholinesterase (AChE)
-
AChE Assay Buffer
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
This compound Analog Library (dissolved in DMSO)
-
Control Inhibitor (e.g., Donepezil, BW284c51)[13]
-
Clear, flat-bottom 96-well microplates
Procedure:
-
Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of test compounds, controls, or vehicle (DMSO) to the appropriate wells.
-
-
Enzyme Addition:
-
Add 10 µL of diluted AChE enzyme solution to all wells except the blank.
-
Mix and incubate the plate for 10-30 minutes at room temperature to allow for inhibitor binding.[13]
-
-
Reaction Initiation:
-
Prepare a detection solution containing acetylthiocholine and DTNB in Assay Buffer.
-
Add 200 µL of the detection solution to all wells to start the reaction.[13]
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the uninhibited enzyme control.
-
Determine IC50 values for active compounds from dose-response curves.
-
Data Summary: AChE Inhibition by Stigmasterol Analogs
| Compound | Target | Method | Binding Affinity (kcal/mol) | Reference |
| Stigmasterol (parent) | AChE | Molecular Docking | -9.6 | [3] |
| Donepezil (control) | AChE | Molecular Docking | -8.6 | [3] |
| Analog SA4 | AChE | Molecular Docking | -10.9 | [3] |
| Analog SA12 | AChE | Molecular Docking | -10.6 | [3] |
| Analog SA15 | AChE | Molecular Docking | -10.5 | [3] |
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Formulation Strategies for Improving Stigmasterol Glucoside Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formulation strategies to enhance the delivery of stigmasterol glucoside, a bioactive compound with promising therapeutic potential. Due to its poor aqueous solubility and low bioavailability, advanced formulation approaches are essential to unlock its full clinical utility.[1][2][3] This document outlines key formulation technologies, presents comparative data, and provides detailed experimental protocols for their implementation.
Introduction to this compound and Delivery Challenges
Stigmasterol and its glycosidic forms, such as this compound, are plant-derived sterols that exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, anti-diabetic, and neuroprotective effects.[3][4][5] Stigmasterol has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways in cancer, and to inhibit inflammatory mediators like TNF-α and VEGFR-2.[3][6] However, the therapeutic application of this compound is hampered by its low water solubility and poor absorption in the gastrointestinal tract.[1][2] These challenges necessitate the development of advanced drug delivery systems to improve its solubility, stability, and bioavailability.
Formulation Strategies for Enhanced Delivery
Several nanotechnology-based and other advanced formulation strategies have been explored to overcome the delivery challenges of phytosterols like stigmasterol and its glucosides. These approaches aim to increase the surface area for dissolution, enhance permeation across biological membranes, and protect the molecule from degradation. Key strategies include:
-
Nanoemulsions: Oil-in-water nanoemulsions are effective carriers for lipophilic compounds. They offer a large surface area for drug absorption and can be formulated for oral, topical, or parenteral administration.[7][8][9]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and liposomes, offering high drug loading, controlled release, and good stability.[10][11][12]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can enhance the solubility and bioavailability of this compound and can be modified for targeted delivery.[1]
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. They have a hydrophobic core that can encapsulate poorly soluble drugs like this compound and a hydrophilic shell that provides stability in aqueous environments.[13][14][15][16]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[17][18][19]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[20][21][22][23]
Data Presentation
The following tables summarize quantitative data from various studies on the formulation of phytosterols, providing a basis for comparison of different delivery systems.
Table 1: Physicochemical Properties of Stigmasterol Formulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoemulsion | Lecithin, Olive Oil | ~150 | Not Reported | Not Reported | Not Reported | [7] |
| Solid Lipid Nanoparticles | Glycerol Monostearate (GMS) | 150-250 | < 0.3 | > 85 | ~5 | [10] |
| Solid Lipid Nanoparticles | Glycerol Distearate (GDS) | 150-250 | < 0.3 | > 90 | ~5 | [10] |
| Solid Lipid Nanoparticles | Glycerol Tristearate (GTS) | 150-250 | < 0.3 | > 90 | ~5 | [10] |
| β-CD-MSNs | Mesoporous Silica, β-Cyclodextrin | ~130 | Not Reported | Not Reported | Not Reported | [24] |
| SEDDS (β-Sitosterol Glucoside) | Not Specified | 134 ± 15.2 | 0.296 ± 0.02 | Not Reported | Not Reported | [23] |
Table 2: In Vitro and In Vivo Performance of Stigmasterol Formulations
| Formulation Type | Key Finding | Model | Improvement vs. Free Drug | Reference |
| Nanoemulsion | Reduced hyperglycemia | STZ-induced diabetic rats | Significant reduction in blood sugar | [8] |
| Solid Lipid Nanoparticles (GMS) | Highest bioaccessibility (40.2%) | In vitro digestion model | Not explicitly stated | [10] |
| β-CD-MSNs | Sustained release, reduced inflammation | Osteoarthritis rat model | Effective inhibition of joint destruction | [24] |
| SEDDS (β-Sitosterol Glucoside) | 4-fold increase in in vitro release | In vitro release study | 4-fold | [23] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.
Protocol 1: Preparation of this compound Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion of this compound for improved oral delivery.
Materials:
-
This compound
-
Lecithin (as an emulsifier)
-
Olive oil (as the oil phase)
-
Deionized water
-
Magnetic stirrer with hot plate
-
Vortex mixer
-
High-pressure homogenizer
-
Lyophilizer (optional, for powder formulation)
Procedure:
-
Dissolve 8 g of this compound in 80 ml of deionized water and heat to 30°C with continuous stirring.
-
To this aqueous solution, add 6 g of lecithin and 6 ml of olive oil.
-
Vortex the mixture for 5 minutes to form a coarse emulsion.
-
Heat the mixture on a magnetic hot plate to 50°C and stir for 10 minutes.
-
Homogenize the coarse emulsion using a high-speed homogenizer at 6,000 rpm for 2 minutes.
-
Further reduce the droplet size by passing the emulsion through a high-pressure homogenizer.
-
(Optional) For a solid formulation, freeze-dry the nanoemulsion using a lyophilizer.[7]
Characterization:
-
Particle Size and PDI: Dynamic Light Scattering (DLS)
-
Zeta Potential: DLS
-
Morphology: Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency: Quantify the amount of free this compound in the aqueous phase after separating the nanoemulsion by ultracentrifugation.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs for sustained release and improved stability of this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glycerol monostearate, Glycerol distearate, or Glycerol tristearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer or microfluidizer
-
Ultrasonicator
Procedure (High-Pressure Homogenization Method):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure above 500 bar.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Characterization:
-
Particle Size, PDI, and Zeta Potential: DLS
-
Crystallinity: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)[10]
-
Encapsulation Efficiency and Drug Loading: Ultracentrifugation followed by quantification of this compound in the supernatant and the pellet.
-
In Vitro Release: Dialysis bag method in a relevant release medium (e.g., simulated gastric and intestinal fluids).
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Mortar and pestle (for kneading method)
-
Magnetic stirrer
-
Vacuum oven
Procedure (Kneading Method):
-
Place the cyclodextrin in a mortar and add a small amount of the solvent (e.g., water-ethanol mixture) to form a paste.
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin paste while continuously kneading.
-
Continue kneading for a specified period (e.g., 60 minutes).
-
Dry the resulting paste in a vacuum oven at a controlled temperature to obtain a solid powder.
-
Wash the powder with a small amount of a solvent in which the complex is insoluble but the free drug has some solubility to remove surface-adsorbed drug.
Characterization:
-
Complex Formation: DSC, Fourier Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[18]
-
Stoichiometry: Job's plot method using UV-Vis spectroscopy.
-
Solubility Enhancement: Phase solubility studies.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound delivery and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits [frontiersin.org]
- 9. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid lipid nanoparticles for phytosterols delivery: The acyl chain number of the glyceride matrix affects the arrangement, stability, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. research.abo.fi [research.abo.fi]
- 13. mdpi.com [mdpi.com]
- 14. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. Preparation and physicochemical characterization of inclusion complexes derived from phytosterols and Β-cyclodextrin [ri.conicet.gov.ar]
- 19. oatext.com [oatext.com]
- 20. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. β-Sitosterol Glucoside-Loaded Nanosystem Ameliorates Insulin Resistance and Oxidative Stress in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intra-articular injection of stigmasterol-loaded nanoparticles reduce pain and inhibit the inflammation and joint destruction in osteoarthritis rat model: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of stigmasterol glucoside extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of stigmasterol glucoside extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | This compound is a polar compound. Use polar solvents like methanol or ethanol for initial extraction. Sequential extraction with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, then methanol) can also be effective to remove interfering non-polar compounds first.[1][2] |
| Inefficient Extraction Method: The chosen method (e.g., maceration) may not be efficient enough. | Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.[3][4][5] Supercritical Fluid Extraction (SFE) with a co-solvent like ethanol can also be a highly selective option.[6] | |
| Suboptimal Extraction Parameters: Temperature, time, and solvent-to-solid ratio may not be optimized. | Systematically optimize parameters. For instance, in ultrasound-assisted extraction, factors like temperature (e.g., 35-45°C), time (e.g., 25-40 minutes), and solvent concentration (e.g., 40-50% methanol) can significantly impact yield.[3] | |
| Difficulty in Purification | Co-elution with Similar Compounds: this compound often co-exists with structurally similar compounds like β-sitosterol glucoside, making separation challenging.[7][8] | Employ multi-step purification. Initial separation can be done using silica gel column chromatography with a gradient elution system (e.g., chloroform-ethyl acetate followed by ethyl acetate-methanol).[7] Further purification can be achieved by techniques like preparative Thin Layer Chromatography (TLC) or recrystallization.[7][8] |
| Presence of Impurities: The crude extract may contain a high level of impurities such as fats, waxes, and pigments. | Pre-extraction with a non-polar solvent like n-hexane can help in removing lipids and other non-polar impurities. This is a common step in many protocols.[1][2] | |
| Compound Degradation | High Temperatures during Extraction/Drying: this compound can be sensitive to high temperatures. | Use moderate temperatures during extraction (e.g., below 60°C) and employ low-temperature drying methods like freeze-drying to preserve the integrity of the compound.[9] For solvent evaporation, a rotary evaporator at a controlled temperature (e.g., 40°C) is recommended.[1] |
| Acid-Induced Isomerization during Hydrolysis: If analyzing the aglycone (stigmasterol), acid hydrolysis can cause unwanted side reactions. | For the analysis of the sterol moiety, enzymatic hydrolysis is a milder alternative to acid hydrolysis that can prevent isomerization.[10] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The choice of solvent is crucial for a successful extraction. This compound, being a glycoside, is more polar than its aglycone (stigmasterol). Therefore, polar solvents are generally more effective.
-
Methanol and Ethanol: These are the most commonly used solvents for the extraction of steroidal glucosides due to their high polarity.[1] A study on Agave angustifolia Haw used ethanol for maceration.[5]
-
Sequential Extraction: A common strategy involves initial extraction with a non-polar solvent like n-hexane to remove lipids and other interfering substances, followed by extraction with a more polar solvent like ethyl acetate, chloroform, or methanol to isolate the glycosides.[1][2][7]
2. Which extraction technique provides the highest yield?
Modern extraction techniques often provide higher yields in shorter times compared to conventional methods.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods are known to be highly efficient. For instance, MAE yielded significantly more β-sitosterol β-d-glucoside (a related compound) from Agave angustifolia Haw in a much shorter time compared to conventional maceration.[5] UAE has also been shown to improve the extraction efficiency of phytosterols.[4]
-
Supercritical Fluid Extraction (SFE): This technique, often using CO2 with a co-solvent like ethanol, is highly tunable and can provide clean extracts. It has been successfully used for the extraction of phytosterols from various plant materials.[6]
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods. While simple, they often require longer extraction times and larger solvent volumes.[1][2][4]
3. How can I effectively purify the extracted this compound?
Purification is often a multi-step process due to the presence of other structurally similar phytosterol glucosides.
-
Column Chromatography: This is the most common method for the initial purification of the crude extract. Silica gel is a frequently used stationary phase. Elution is typically performed with a gradient of solvents, starting with less polar mixtures (e.g., chloroform/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).[7]
-
Preparative Thin Layer Chromatography (PTLC): For separating compounds with very similar polarities, PTLC can be an effective subsequent purification step.[7]
-
Crystallization: Solvent crystallization can be used to purify stigmasterol and its derivatives. The choice of solvent is critical and depends on the differential solubility of the target compound and impurities.[8][11]
4. What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of this compound?
While optimal conditions can vary depending on the plant material, a study on the extraction of lupeol and stigmasterol from Melia azedarach provides a good starting point for optimization. The highest yield for stigmasterol was obtained using 50% methanol at 35°C with an ultrasonication time of 30 minutes.[3] It is recommended to perform a systematic optimization of parameters such as solvent concentration, temperature, and sonication time for your specific sample.
Experimental Protocols
Protocol 1: Maceration followed by Column Chromatography
This protocol is a conventional method for the extraction and isolation of this compound.
-
Preparation of Plant Material: Dry the plant material in the shade and grind it into a coarse powder.
-
Defatting: Macerate the powdered material with n-hexane for 24-48 hours to remove lipids and non-polar compounds. Filter and discard the n-hexane extract.
-
Extraction: Macerate the defatted plant material with methanol (90%) for 7 days at room temperature.[1]
-
Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.[1]
-
Fractionation: Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[1]
-
Column Chromatography:
-
Subject the most promising fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel.[1][7]
-
Pack the column using a slurry of silica gel in a non-polar solvent like n-hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents. A common gradient starts with 100% chloroform, followed by increasing concentrations of ethyl acetate in chloroform, and then increasing concentrations of methanol in ethyl acetate.[7]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification: Subject the combined fractions containing the target compound to further purification steps like preparative TLC or gel filtration (e.g., using Sephadex LH-20) if necessary to isolate pure this compound.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a more rapid extraction compared to maceration.
-
Preparation of Plant Material: Dry and powder the plant material as described in Protocol 1.
-
Extraction:
-
Concentration and Purification: After extraction, filter the mixture and concentrate the solvent. The subsequent purification steps (fractionation, column chromatography) would be similar to those described in Protocol 1.
Visualizations
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Factors Influencing Extraction Yield
Caption: Key parameters influencing the extraction yield of this compound.
References
- 1. ftstjournal.com [ftstjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpab.com [ijpab.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for Stigmasterol Glucoside
Welcome to the technical support center for the derivatization of stigmasterol glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound is a polar and non-volatile molecule due to the presence of multiple hydroxyl groups on the glucose moiety and the sterol backbone. Direct analysis by gas chromatography (GC) is challenging as it requires high temperatures that can lead to thermal degradation. Derivatization replaces the active hydrogens on the hydroxyl groups with less polar, more volatile groups, making the molecule suitable for GC analysis. For high-performance liquid chromatography (HPLC), derivatization can improve detection sensitivity, especially for detectors like UV-Vis, by introducing a chromophore.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization methods for this compound and other sterol glycosides are silylation and acetylation.
-
Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are common.
-
Acetylation: This method introduces an acetyl group to the hydroxyls using reagents like acetic anhydride, typically with a pyridine catalyst.
Methylation is another derivatization technique, though it is less commonly reported for intact sterol glucosides.
Q3: Can I analyze this compound without derivatization?
A3: Yes, analysis without derivatization is possible using liquid chromatography (LC) coupled with mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI).[1] However, derivatization is often preferred for GC-based methods to improve volatility and thermal stability.
Q4: How does the stability of this compound affect derivatization?
A4: this compound is relatively stable up to 30°C. Above this temperature, degradation can occur. Therefore, it is crucial to consider the reaction temperature during derivatization to avoid sample loss. Prolonged exposure to harsh acidic or basic conditions during sample preparation can also lead to the hydrolysis of the glycosidic bond.
Troubleshooting Guides
Silylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product peak in GC-MS | 1. Incomplete derivatization: Insufficient reagent, short reaction time, or low temperature. 2. Presence of moisture: Water competes with the analyte for the silylating reagent and can hydrolyze the derivatives. 3. Analyte degradation: Reaction temperature is too high. 4. Improper sample cleanup: Interfering substances from the sample matrix may inhibit the reaction. | 1. Increase the amount of silylating reagent (e.g., MSTFA) and catalyst (e.g., TMCS). Optimize reaction time and temperature (see protocol below). 2. Ensure all solvents and the sample are anhydrous. Dry the sample thoroughly before adding reagents. 3. Lower the reaction temperature and extend the reaction time if necessary. 4. Purify the this compound sample using solid-phase extraction (SPE) or column chromatography before derivatization. |
| Multiple peaks for the derivatized product | 1. Partial derivatization: Not all hydroxyl groups are silylated, leading to a mixture of partially and fully derivatized products. 2. Formation of isomers: Sugars can exist in different isomeric forms (anomers), which, when derivatized, can appear as separate peaks. 3. Side reactions: The silylating reagent may react with other functional groups or itself to form byproducts. | 1. Increase reagent concentration, reaction time, and/or temperature. 2. A two-step derivatization involving methoximation prior to silylation can help to reduce the formation of sugar anomers by locking the sugar in its open-chain form. 3. Use high-purity reagents and optimize reaction conditions to minimize side reactions. |
| Peak tailing in the chromatogram | 1. Active sites in the GC system: Free silanol groups on the injector liner, column, or packing material can interact with the analyte. 2. Incomplete derivatization: Residual free hydroxyl groups can cause peak tailing. | 1. Use a deactivated injector liner and a high-quality, low-bleed GC column. Regularly condition the column. 2. Re-optimize the derivatization procedure to ensure complete reaction. |
Acetylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of acetylated product | 1. Insufficient reagents: Not enough acetic anhydride or pyridine. 2. Inefficient catalysis: The reaction may be slow without an effective catalyst. 3. Hydrolysis of the product: Presence of water during the reaction or workup can hydrolyze the acetylated product. 4. Steric hindrance: The hydroxyl groups on the this compound may be sterically hindered. | 1. Use a molar excess of acetic anhydride.[3] 2. Add a catalyst such as 4-dimethylaminopyridine (DMAP).[4] 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase the reaction temperature and/or time. |
| Reaction mixture turns dark (yellow to brown) | 1. Side reactions: Pyridine can sometimes promote side reactions and polymerization, especially at higher temperatures. 2. Oxidation: The analyte may be sensitive to oxidation. | 1. Consider using a milder base or catalyst system. 2. Perform the reaction under an inert atmosphere. |
| Difficulty in removing pyridine after reaction | 1. High boiling point of pyridine: Pyridine is difficult to remove completely by simple evaporation. | 1. After the reaction, co-evaporate the mixture with toluene multiple times under reduced pressure to azeotropically remove residual pyridine.[3] 2. Perform a liquid-liquid extraction with a dilute acid solution (e.g., 1 M HCl) to protonate and remove the pyridine in the aqueous phase.[4] |
Experimental Protocols
Silylation of this compound (Two-Step Method)
This protocol is a general procedure for the derivatization of polar compounds containing both hydroxyl and carbonyl groups and can be adapted for this compound.
1. Methoximation: a. Place the dried this compound sample (typically 10-100 µg) in a reaction vial. b. Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Cool the vial to room temperature.
2. Silylation: a. To the cooled vial, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 60 minutes. c. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Optimization Parameters for Silylation:
| Parameter | Range | Recommendation | Rationale |
| Reaction Temperature (°C) | 60 - 80 | 70 | Balances reaction rate with potential for analyte degradation. |
| Reaction Time (min) | 30 - 120 | 60 | Ensures complete derivatization of all hydroxyl groups. |
| MSTFA:Analyte Molar Ratio | 10:1 - 100:1 | >50:1 | A significant excess of the silylating agent drives the reaction to completion. |
Acetylation of this compound
This is a general protocol for the acetylation of hydroxyl groups and may require optimization for this compound.
1. Reaction Setup: a. Dissolve the dried this compound sample in anhydrous pyridine in a reaction vial under an inert atmosphere (e.g., nitrogen). b. Add acetic anhydride (a molar excess of at least 1.5 equivalents per hydroxyl group).[4] c. For catalyzed reactions, add a catalytic amount of 4-dimethylaminopyridine (DMAP).
2. Reaction Conditions: a. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). b. If the reaction is slow, it can be gently heated (e.g., to 60-70°C).
3. Workup: a. Once the reaction is complete, cool the mixture. b. Quench the excess acetic anhydride by adding a small amount of methanol. c. Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.[3] d. The crude product can be purified by silica gel column chromatography if necessary.
Optimization Parameters for Acetylation:
| Parameter | Range | Recommendation | Rationale |
| Reaction Temperature (°C) | Room Temp. - 70 | Room Temp. initially, then increase if needed | Minimizes side reactions and degradation. |
| Reaction Time (h) | 1 - 24 | Monitor by TLC | Reaction time can vary significantly based on steric hindrance. |
| Acetic Anhydride:Analyte Molar Ratio | 2:1 - 10:1 per OH group | ~5:1 per OH group | Ensures sufficient reagent for complete acetylation. |
| Catalyst (DMAP) | Catalytic amount | ~0.1 equivalents | Significantly accelerates the reaction rate. |
Visualizations
References
- 1. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Stigmasterol Glucoside
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of stigmasterol glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a naturally occurring phytosterol glycoside, where a glucose molecule is attached to the sterol stigmasterol.[1] Its purification is challenging due to several factors:
-
Structural Similarity: It often co-exists with other structurally similar sterol glucosides, such as β-sitosterol glucoside, making chromatographic separation difficult.[2][3]
-
Low Solubility: The compound exhibits poor solubility in many common organic solvents and is sparingly soluble in aqueous solutions, which complicates extraction, crystallization, and preparation for analysis.[4][5][6]
-
Complex Matrices: It is typically extracted from complex plant matrices containing numerous other polar and non-polar compounds that can interfere with the purification process.[7]
-
Low Abundance: The concentration in natural sources can be low, often requiring multi-step purification procedures which can lead to low overall yields.[8]
Q2: What are the primary methods for isolating this compound?
Common isolation strategies involve a combination of extraction, solvent partitioning, and chromatography.
-
Extraction: Cold maceration with solvents like methanol or ethanol is frequently used to extract the compound from powdered plant material.[9]
-
Solvent Partitioning: The crude extract is often partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.[9]
-
Chromatography: Column chromatography using silica gel is a primary purification step.[2][10] For more challenging separations, techniques like gel filtration (e.g., Sephadex LH-20) or high-speed counter-current chromatography (HSCCC) may be employed.[9][11]
Q3: Which analytical techniques are essential for confirming the identity and purity of the final product?
A combination of spectroscopic and chromatographic methods is required for structural elucidation and purity assessment:
-
Thin-Layer Chromatography (TLC): Used for monitoring fractions during column chromatography.[9][10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT): Essential for elucidating the complete chemical structure.[2][7][9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification workflow.
Problem 1: Low yield after initial solvent extraction.
-
Possible Cause: Inefficient extraction due to solvent choice or extraction parameters.
-
Solution:
-
Solvent Selection: Ensure the chosen solvent is appropriate for extracting steroidal glycosides. 90-96% methanol or ethanol are commonly effective.[7][9]
-
Extraction Method: Cold maceration is a gentle method, but may require extended periods (e.g., 7 days).[9] Alternative methods like microwave-assisted extraction (MAE) can significantly shorten the time and increase yield under mild conditions.[15]
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
Repeat Extractions: Perform multiple extraction cycles (e.g., 3 times) with fresh solvent to ensure exhaustive extraction of the target compound.[7]
-
Problem 2: Co-elution of impurities during column chromatography, especially with β-sitosterol glucoside.
-
Possible Cause: The high structural similarity between this compound and other sterol glucosides makes them difficult to resolve on standard silica gel columns.[2][3]
-
Solution:
-
Optimize Mobile Phase: Use a shallow gradient elution with a solvent system like chloroform/ethyl acetate or n-hexane/ethyl acetate, increasing the polarity very slowly.[2][9] This can improve the resolution between closely related compounds.
-
Change Stationary Phase: If silica gel is ineffective, try a different stationary phase. Sephadex LH-20 (gel filtration) separates based on size and polarity and can be effective for purifying glycosides.[9]
-
Recrystallization: Attempt fractional crystallization from different solvents. The slight solubility differences between stigmasterol and β-sitosterol can be exploited through multi-stage crystallization, although this may lead to lower recovery.[8]
-
High-Performance Chromatography: For high-purity requirements, preparative HPLC or high-speed counter-current chromatography (HSCCC) offer superior resolving power.[11]
-
Problem 3: The purified compound is difficult to dissolve for bioassays or NMR analysis.
-
Possible Cause: Stigmasterol and its glycoside are known for their poor solubility.[4][6]
-
Solution:
-
Solvent Selection: Stigmasterol is soluble in ethanol (~20 mg/ml) but has very low solubility in DMSO (~0.1 mg/ml).[5] For aqueous solutions, first dissolve the compound in a minimal amount of ethanol and then dilute with the aqueous buffer (e.g., PBS).[5] Chloroform is often used for preparing stock solutions for analytical purposes.[16]
-
Gentle Heating: Applying gentle heat while stirring can aid dissolution, but be cautious of potential degradation, especially with prolonged exposure.[16][17]
-
Co-amorphization: For formulation and bioavailability challenges, an advanced technique is co-amorphization with a food-grade coformer like nicotinamide, which has been shown to dramatically increase the aqueous solubility of phytosterols.[18]
-
Problem 4: The final product appears to be degrading or impure after drying.
-
Possible Cause: Thermal instability or presence of persistent, non-volatile impurities.
-
Solution:
-
Control Temperature: this compound can be thermally sensitive.[17] When removing solvents using a rotary evaporator, keep the water bath temperature low (e.g., below 40°C).[9]
-
Drying Method: Avoid aggressive heating in ovens. Lyophilization (freeze-drying) is a preferred method for removing final traces of water and solvent to yield a stable, dry powder.[17]
-
Re-purification: If impurities persist, an additional purification step, such as preparative TLC or passing the sample through a Sephadex LH-20 column, may be necessary.[2][9]
-
Data Presentation
Table 1: Solubility of Stigmasterol in Various Solvents (Note: Data for the aglycone stigmasterol is provided as a reference due to limited direct data on its glucoside. Solubility trends are generally similar.)
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~2 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [5] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [5] |
| n-Pentanol | Higher solubility than in many common solvents | [16] |
| Cyclohexanone | Higher solubility than in many common solvents | [16] |
Table 2: Example Chromatographic Systems for this compound Purification
| Technique | Stationary Phase | Mobile Phase (Eluent System) | Reference |
| Column Chromatography | Silica Gel | Gradient of Chloroform and Ethyl Acetate | [2] |
| Column Chromatography | Silica Gel | Gradient of n-Hexane and Ethyl Acetate | [9] |
| Gel Filtration | Sephadex LH-20 | Methanol | [9] |
| Preparative TLC | Silica Gel F₂₅₄ | 10% Methanol in Ethyl Acetate | [2] |
| HPLC | C18 Column | Isocratic mixture of Methanol and Acetonitrile (70:30 v/v) | [12] |
| UPC² (SFC) | HSS C18 SB Column | Supercritical CO₂ with Acetonitrile-Methanol (50:50) as co-solvent | [19] |
Experimental Protocols
Protocol: General Bioactivity-Guided Purification of this compound
This protocol outlines a typical workflow for isolating this compound from a plant source.
-
Extraction:
-
Air-dry and grind the plant material (e.g., stems, roots) into a fine powder.[9]
-
Macerate the powder in 90% methanol (1:10 w/v) at room temperature for 7 days with occasional agitation.[9]
-
Filter the extract and concentrate it under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.[9]
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and transfer it to a separatory funnel.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by chloroform, then ethyl acetate, and finally n-butanol.[9]
-
Collect each fraction and evaporate the solvent. The this compound is often found in the chloroform or ethyl acetate fractions.[2][9]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh) using a suitable non-polar solvent like n-hexane or chloroform.
-
Adsorb the active fraction (e.g., chloroform fraction) onto a small amount of silica gel and load it onto the column.[9]
-
Elute the column using a gradient solvent system. A common system starts with 100% chloroform and gradually increases the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v Chloroform:Ethyl Acetate).[9]
-
Collect fractions (e.g., 10-20 mL each) and monitor them by TLC using a suitable mobile phase (e.g., Chloroform:Methanol 9:1) and visualizing agent (e.g., 10% H₂SO₄ spray followed by heating).[9]
-
Pool fractions that show a similar TLC profile corresponding to the target compound.[9]
-
-
Final Purification (Gel Filtration):
-
Concentrate the pooled fractions containing the semi-pure compound.
-
For further purification, dissolve the residue in methanol and apply it to a Sephadex LH-20 column, eluting with methanol.[9]
-
Collect and monitor fractions by TLC to isolate the pure this compound.
-
-
Structure Confirmation:
Visualizations
Caption: General experimental workflow for the isolation and purification of this compound.
References
- 1. This compound | C35H58O6 | CID 6602508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpab.com [ijpab.com]
- 3. researchgate.net [researchgate.net]
- 4. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. ftstjournal.com [ftstjournal.com]
- 10. jocpr.com [jocpr.com]
- 11. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Preventing degradation of stigmasterol glucoside during sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stigmasterol glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are enzymatic hydrolysis, thermal stress, and exposure to acidic or oxidative conditions. Endogenous β-glucosidase enzymes present in plant material can cleave the glycosidic bond, liberating stigmasterol and glucose.[1][2] this compound is also susceptible to thermal degradation at temperatures above 30°C.[3] Furthermore, forced degradation studies on the aglycone, stigmasterol, have shown it degrades in acidic and oxidative environments.[4]
Q2: I suspect my this compound sample has degraded. What are the visible signs?
A2: While there are no universally distinct visual cues for this compound degradation, indirect signs in your extract may include a change in color or the formation of a precipitate. However, the most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). A stability-indicating HPLC method will show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to its degradation products.[4][5]
Q3: How can I prevent enzymatic degradation of this compound during sample extraction?
A3: To prevent enzymatic degradation by β-glucosidases, it is crucial to inactivate these enzymes immediately upon sample collection and during the extraction process.[1] Effective methods include:
-
Cryogenic Grinding: Immediately freezing the plant material in liquid nitrogen and grinding it at low temperatures (-196°C) can effectively halt enzymatic activity.[6][7][8][9][10]
-
Thermal Inactivation: Although this compound is heat-sensitive, a brief, controlled heat treatment of the plant material (blanching) before extraction can denature the enzymes. However, the temperature and duration must be carefully optimized to avoid degrading the target compound.
-
Solvent Selection: Using organic solvents such as methanol or ethanol for extraction can help to denature enzymes.
Q4: What are the optimal storage conditions for my this compound samples and extracts?
A4: To ensure long-term stability, samples and extracts containing this compound should be stored at low temperatures, protected from light, and in a non-aqueous solvent if possible. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is ideal. Samples should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Enzymatic hydrolysis by β-glucosidases during sample preparation. | Immediately freeze-dry or flash-freeze the plant material in liquid nitrogen upon harvesting. Perform cryogenic grinding to keep the sample frozen during homogenization.[6][7][8][9][10] |
| Thermal degradation during extraction. | Use non-thermal extraction methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with controlled, low temperatures (below 30°C).[3] If using thermal methods, minimize the extraction time. | |
| Inefficient extraction solvent. | Use methanol or ethanol, which are effective for extracting sterol glucosides and can also help to denature degradative enzymes. | |
| Appearance of unknown peaks in HPLC/HPTLC chromatogram. | Degradation of this compound into its aglycone (stigmasterol) and other byproducts. | Confirm the identity of the degradation products using mass spectrometry (MS). Review and optimize your sample preparation protocol to minimize enzymatic and thermal degradation as described above. |
| Contamination of the sample. | Ensure all glassware is thoroughly cleaned and use high-purity solvents. Run a blank solvent injection to check for system contamination. | |
| Inconsistent results between sample replicates. | Non-homogenous sample material. | Ensure the plant material is finely and uniformly ground before extraction. |
| Variable degradation between samples due to processing delays. | Standardize the time between sample harvesting, processing, and extraction for all replicates. Keep all samples on ice or frozen during any delays. |
Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables summarize key quantitative data on its degradation.
Table 1: Thermal Stability of this compound
| Temperature (°C) | Stability | Reference |
| < 30 | Stable | [3] |
| > 30 | Significant degradation observed | [3] |
Note: The closely related β-sitosterol glucoside shows significant degradation above 10°C.[3]
Table 2: Degradation of Stigmasterol under Forced Conditions
| Stress Condition | Observation | Reference |
| Acidic (e.g., HCl) | Degradation occurs | [4] |
| Basic (e.g., NaOH) | Stable | [4] |
| Oxidative (e.g., H₂O₂) | Degradation occurs | [4] |
Note: This data is for the aglycone, stigmasterol. The glycoside is expected to be susceptible to acid hydrolysis.
Experimental Protocols
Protocol 1: Cryogenic Grinding for Prevention of Enzymatic Degradation
Objective: To homogenize fresh plant material while minimizing enzymatic degradation of this compound.
Materials:
-
Fresh plant tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Spatula
-
Cryogenic vials for storage
Procedure:
-
Pre-chill the mortar and pestle by filling them with liquid nitrogen. Allow the liquid nitrogen to evaporate completely.
-
Place the fresh plant tissue into the pre-chilled mortar.
-
Pour a small amount of liquid nitrogen directly onto the plant tissue. The tissue will become brittle.
-
Immediately begin grinding the frozen tissue with the pestle using a circular motion until a fine powder is obtained.
-
Add more liquid nitrogen as needed to keep the sample frozen during grinding.[6]
-
Once a fine powder is achieved, use a pre-chilled spatula to transfer the powdered sample into cryogenic vials.
-
Store the vials at -80°C until extraction.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water. A starting point could be Methanol:Water (98:2 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205-210 nm.
-
Column Temperature: 25-30°C.
Method Development and Validation:
-
Standard Preparation: Prepare a standard solution of this compound in methanol.
-
Forced Degradation Study: Subject the standard solution to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products.
-
Acidic: Add 1M HCl and heat at 60°C.
-
Basic: Add 1M NaOH and heat at 60°C.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Photolytic: Expose the solution to direct sunlight or a photostability chamber.
-
-
Chromatographic Analysis: Inject the stressed samples into the HPLC system and optimize the mobile phase composition to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][11]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound extraction and analysis.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Grinding of leaves for extraction of nucleic acids [opsdiagnostics.com]
- 7. azom.com [azom.com]
- 8. Cryogenic Preparation of Sample Materials [retsch.com]
- 9. Cryogenic preparation of samples - Blog Geneq [blog.geneq.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogj.com [phcogj.com]
Troubleshooting low signal intensity in NMR analysis of stigmasterol glucoside.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal intensity in the NMR analysis of stigmasterol glucoside.
Frequently Asked Questions (FAQs)
Q1: I am observing very weak or no signals in the 1H NMR spectrum of my this compound sample. What are the most common causes?
A1: Low signal intensity in the NMR analysis of this compound is a frequent issue, primarily stemming from two key factors:
-
Poor Solubility: this compound has limited solubility in many common NMR solvents, leading to a low concentration of the analyte in the solution.[1]
-
Low Sample Concentration: Insufficient amount of the compound dissolved in the NMR tube will naturally result in a weak signal.
Other contributing factors can include suboptimal NMR acquisition parameters, poor magnet shimming, and issues with the NMR hardware (e.g., probe tuning).
Q2: My this compound sample is not dissolving well in CDCl3. What other deuterated solvents can I use to improve solubility and signal intensity?
A2: Chloroform-d (CDCl3) is often a poor solvent for steroid glycosides due to their polarity.[2][3][4] To enhance solubility and, consequently, signal intensity, consider using more polar deuterated solvents. The following are recommended alternatives for this compound:
-
Pyridine-d5: Often the solvent of choice for steroid glycosides, providing excellent solubility and well-resolved spectra.[5][6][7]
-
DMSO-d6 (Deuterated Dimethyl Sulfoxide): A highly polar aprotic solvent that is effective at dissolving a wide range of polar compounds, including this compound.[2][3][8][9][10][11][12]
-
Methanol-d4 (CD3OD): A polar protic solvent that can also be a good choice for dissolving steroid glycosides.[2][11][13][14]
It is advisable to test the solubility of your sample in small amounts of these solvents before preparing the final NMR sample.
Q3: What is the recommended sample concentration for this compound to obtain a good NMR signal?
A3: The optimal concentration can vary depending on the spectrometer's sensitivity and the specific experiment being run. However, based on published literature, a general guideline for sample concentration is provided in the table below. For 13C NMR, a higher concentration is generally required due to the low natural abundance of the 13C isotope.
| Experiment Type | Recommended Concentration Range | Notes |
| 1H NMR | 1 - 10 mg / 0.5 - 0.7 mL | Start with a lower concentration and increase if the signal-to-noise ratio is poor. Highly concentrated samples can lead to broader peaks.[15] |
| 13C NMR | 10 - 50 mg / 0.5 - 0.7 mL | A higher concentration is necessary to compensate for the lower sensitivity of the 13C nucleus. Longer acquisition times are also typically required. |
| 2D NMR (COSY, HSQC, HMBC) | 5 - 20 mg / 0.5 - 0.7 mL | Sufficient concentration is crucial for these experiments to observe correlation peaks, which are inherently weaker than the signals in 1D spectra. The exact amount will depend on the specific 2D experiment and its sensitivity. |
Q4: I have dissolved my sample in an appropriate solvent and used a suitable concentration, but the signal is still weak. What NMR acquisition parameters can I adjust to improve the signal-to-noise ratio?
A4: Optimizing the acquisition parameters is crucial for maximizing the signal-to-noise ratio (S/N), especially for weak samples. Here are the key parameters to consider:
-
Number of Scans (ns): Increasing the number of scans is one of the most direct ways to improve the S/N. The S/N increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.
-
Relaxation Delay (d1): This is the time the system is allowed to return to thermal equilibrium before the next pulse. For quantitative analysis and to ensure maximum signal, a longer relaxation delay (typically 5 times the longest T1 relaxation time) is recommended. For steroid glucosides, a relaxation delay of 1-2 seconds is a good starting point for 1H NMR.
-
Pulse Width (p1): A 90° pulse angle provides the maximum signal for a single scan. Ensure that the pulse width is correctly calibrated for your probe.
Q5: My NMR signals for this compound are broad. What could be the cause and how can I fix it?
A5: Broad NMR signals can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is critical for sharp signals. If the magnet is not well-shimmed, the lines will be broad. Re-shimming the magnet is the first step to address this issue.
-
Sample Aggregation: At higher concentrations, this compound molecules may aggregate, leading to broader signals. Diluting the sample can help to mitigate this effect.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Unresolved Couplings: Complex spin systems with many small, unresolved couplings can appear as broad peaks.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low Signal Intensity
This guide provides a step-by-step workflow for diagnosing and resolving low signal intensity issues.
Caption: A step-by-step workflow for troubleshooting low NMR signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh between 5-20 mg of your purified this compound sample into a clean, dry vial. The exact amount will depend on the intended NMR experiment (see concentration table above).
-
Solvent Selection: Choose an appropriate deuterated solvent. For this compound, pyridine-d5 or DMSO-d6 are highly recommended for optimal solubility.[2][3][5][6][7][8][9][10][11][12]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Solubilization: Gently vortex or sonicate the sample for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no suspended particles. If the sample does not fully dissolve, gentle warming in a water bath may be attempted, but be cautious of potential sample degradation.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the solvent height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.
Protocol 2: Optimizing Key 1H NMR Acquisition Parameters
-
Initial Setup: Load a standard proton experiment pulse sequence.
-
Number of Scans (ns): For a dilute sample, start with a higher number of scans, for example, 64 or 128. If the signal is still weak, you can increase this further. Remember that the S/N improves with the square root of the number of scans.
-
Relaxation Delay (d1): Set an initial relaxation delay of 2 seconds. This is a reasonable starting point for many organic molecules, including steroid glycosides. If you are concerned about quantitative accuracy or signal saturation, you can increase this to 5 seconds.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient for good resolution in 1H NMR.
-
Pulse Width (p1): Ensure that the 90° pulse width is correctly calibrated for the probe you are using. An incorrect pulse width will lead to suboptimal excitation and lower signal intensity.
Data Presentation
Table 1: Recommended Deuterated Solvents for this compound NMR
| Solvent | Properties | Advantages for this compound | Disadvantages |
| Pyridine-d5 | Aromatic, polar aprotic solvent. | Excellent solubilizing power for steroid glycosides, often providing sharp and well-resolved signals.[5][6][7] | Can have broad residual solvent peaks that may overlap with signals of interest. Has a strong odor. |
| DMSO-d6 | Highly polar aprotic solvent with a high boiling point.[2][3] | Very good at dissolving polar compounds that are insoluble in other solvents.[2][3][8][9][10][11][12] | Absorbs water from the atmosphere, leading to a large water peak. High viscosity can cause broader lines. Difficult to remove from the sample after analysis. |
| Methanol-d4 | Polar protic solvent. | Good solubility for many polar natural products.[2][11][13][14] | The hydroxyl proton is exchangeable and may broaden or not be observed. |
| CDCl3 | Relatively non-polar solvent. | Generally not recommended due to poor solubility of this compound. | Very poor solubility for polar glycosides, leading to low signal intensity.[2][3][4] |
Visualization of Key Relationships
Caption: Key factors influencing NMR signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. eng.vjas.vn [eng.vjas.vn]
- 13. zenodo.org [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of cell-based assays for consistent stigmasterol glucoside results.
Welcome to the technical support center for the optimization of cell-based assays using stigmasterol glucoside. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for preparing a this compound stock solution?
A1: this compound, like other phytosterol glycosides, has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: Prepare a 10-20 mM stock solution. Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
Working Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q2: I am observing high variability between replicate wells. What are the potential causes and solutions?
A2: High variability is a common issue in cell-based assays. The causes can range from technical errors to the inherent properties of the compound.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Calibrate your pipettes and use a consistent pipetting technique. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
Compound Precipitation: this compound may precipitate out of the solution at higher concentrations in the aqueous culture medium. Visually inspect the wells for any precipitate after adding the compound. Consider lowering the final concentration or using a solubilizing agent if compatible with your assay.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Q3: My cells are showing signs of cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
A3: Unexplained cytotoxicity can confound results. It's important to distinguish between the specific biological effect of the compound and general cellular toxicity.
-
Confirm Compound Purity: Impurities in the this compound preparation could be the source of toxicity. Verify the purity of your compound using analytical methods if possible.
-
Assess Vehicle Toxicity: Run a dose-response curve for your solvent (e.g., DMSO) alone to determine its toxicity threshold for your cell line.
-
Reduce Incubation Time: High cytotoxicity might be observed with prolonged exposure. Try reducing the incubation time to see if a therapeutic window can be identified.
-
Use a Different Cell Viability Assay: Some assay reagents can interact with the test compound. For example, compounds that affect cellular metabolism can interfere with MTT assays.[1] Try an alternative method, such as a Calcein-AM (live-cell stain) or a CyQUANT (DNA content) assay.
Q4: What are the known cellular targets or signaling pathways affected by this compound?
A4: this compound is a sterol compound with reported anti-inflammatory, antioxidant, and anti-tumor activities.[2] While research is ongoing, its mechanism is thought to be related to its aglycone form, stigmasterol, and other phytosterols. Potential targets include:
-
HMG-CoA Reductase: Molecular docking studies suggest that this compound may inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][4]
-
5α-reductase: this compound has been identified as a 5α-reductase inhibitor.[2]
-
Inflammatory Pathways: It has been shown to inhibit the production of pro-inflammatory cytokines.[3] Stigmasterol itself can inhibit mediators like iNOS, IL-6, and TNF-α.[5]
-
Apoptosis Induction: The anticancer effects of related phytosterols may be mediated through the stimulation of ceramide, leading to apoptosis.[3]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during this compound assays.
Guide 1: Inconsistent or Non-Reproducible Results
Use the following flowchart to diagnose and resolve issues with assay reproducibility.
Caption: Troubleshooting flowchart for inconsistent assay results.
Guide 2: Low Assay Signal or Weak Response
If the observed biological effect is weaker than expected, consider the following factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Compound Concentration | Increase the concentration range of this compound. | The effective concentration might be higher than initially tested. Ensure you are not exceeding the solubility limit. |
| Short Incubation Time | Increase the incubation time (e.g., from 24h to 48h or 72h). | The cellular response may require a longer duration to become detectable. |
| Low Cell Density | Optimize the cell seeding density. A higher density may produce a more robust signal.[6] | A low number of cells can lead to a signal that is below the assay's limit of detection. |
| Incorrect Assay Choice | Research the mechanism of action. Ensure the chosen assay measures a relevant endpoint. | For example, if the compound inhibits proliferation without causing immediate cell death, a cytotoxicity assay may show no effect, while a proliferation assay would.[7] |
| Compound Degradation | Prepare fresh stock solutions and working dilutions for each experiment. | Stigmasterol and its derivatives can be susceptible to oxidation, which may reduce their activity.[8] |
Experimental Protocols & Data
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol outlines the steps for preparing this compound solutions for treating cells in culture.
Caption: Workflow for preparing and applying this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control cells.
Quantitative Data Summary
The following table summarizes reported cytotoxic activities of this compound. Note that these values can be highly dependent on the cell line and assay conditions.
| Compound Combination | Cell Line | Assay Type | IC₅₀ Value (µg/mL) | Reference |
| This compound + Daucosterol | HeLa | Cytotoxicity | 37.0 | [2] |
| This compound + Daucosterol | MCF-7 | Cytotoxicity | 137.07 | [2] |
| This compound | N/A | 5α-reductase Inhibition | 27.2 µM | [2] |
Signaling Pathway Visualization
Hypothesized Inhibition of HMG-CoA Reductase Pathway
This compound is hypothesized to act similarly to statins by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3][4] This can have downstream effects on cell proliferation and lipid metabolism.
Caption: Hypothesized inhibition of HMG-CoA reductase by this compound.
References
- 1. Beneficial or harmful influence of phytosterols on human cells? | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of stigmasterol glucoside.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the scale-up synthesis of stigmasterol glucoside.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chemical synthesis of this compound? A1: The synthesis of this compound typically involves the O-glycosylation of stigmasterol. This is a challenging reaction due to the complex structures of both the sterol (glycosyl acceptor) and the sugar (glycosyl donor). The outcome of the glycosylation reaction is highly dependent on the structures of the donor and acceptor, promoters, solvents, and temperature.[1] Efficient and stereoselective chemical glycosylation requires careful tuning of these parameters.[1]
Q2: Why is achieving high β-selectivity a challenge in this compound synthesis? A2: Achieving high stereoselectivity for the β-anomer is a common challenge in O-glycosylation.[1] The formation of the desired β-glycosidic bond over the α-anomer is influenced by several factors. The use of a glycosyl donor with a participating acyl group at the C-2 position can promote the formation of the 1,2-trans product (β-glucoside) through anchimeric assistance.[2] The choice of solvent is also critical; nitrile solvents, for example, can influence the stereochemical outcome.[1]
Q3: What makes the purification of this compound difficult, especially at a larger scale? A3: The purification of this compound is challenging due to the structural similarity between the product and the unreacted stigmasterol starting material.[3] Both molecules have similar physicochemical properties, which complicates separation by standard chromatographic methods.[4] Furthermore, sterol mixtures have a tendency to form mixed crystals, making separation by crystallization difficult and often requiring multiple stages with low efficiency.[3]
Q4: What are the key stability concerns for this compound during synthesis and storage? A4: this compound (STG) is generally more thermally stable than some other sterol glucosides like β-sitosterol glucoside (BSG).[5][6] Studies have shown that STG remains stable at temperatures up to 30°C, while BSG can degrade at temperatures above 10°C.[5][6] However, like other phytosterols, it can undergo oxidation when exposed to heat, light, or chemicals during processing or long-term storage.[7] This can lead to the formation of phytosterol oxidation products (POPs), which complicates analysis and may have different biological effects.[7]
Section 2: Troubleshooting Guide
Problem: Low reaction yield during scale-up.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Impurity of Stigmasterol | Stigmasterol is often sourced from plant extracts and may contain other phytosterols like β-sitosterol and campesterol.[4] These impurities can compete in the reaction. Recommendation: Purify the starting stigmasterol to >95% purity using multi-stage solvent crystallization before proceeding with the glycosylation reaction.[3] |
| Moisture in the Reaction | Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor and reduce yield. Recommendation: Ensure all glassware is oven-dried. Use anhydrous solvents and powdered 4Å molecular sieves to maintain anhydrous conditions throughout the reaction.[2] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and promoter concentration are critical. A condition optimized at the lab scale may not be optimal during scale-up due to changes in heat and mass transfer. Recommendation: Re-optimize reaction parameters. Perform small-scale trials to test different temperatures (e.g., -20°C to room temperature), promoter equivalents, and reaction times.[2] |
| Inefficient Activation of Glycosyl Donor | The promoter (e.g., NIS/TfOH, NBS/TfOH) may not be efficiently activating the glycosyl donor at a larger scale. Recommendation: Ensure efficient stirring to prevent localized concentration gradients. Consider a slow, controlled addition of the promoter to the reaction mixture. Evaluate different thiophilic promoters for optimal performance.[1] |
Problem: Poor β-stereoselectivity (mixture of α and β anomers).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Non-Participating Group on Glycosyl Donor | The protecting group at the C-2 position of the sugar donor dictates stereoselectivity. A non-participating group (e.g., benzyl ether) can lead to mixtures of anomers. Recommendation: Use a glycosyl donor with a C-2 participating group, such as an acetyl or benzoyl ester. This group will form a transient cyclic intermediate that shields the α-face, directing the acceptor (stigmasterol) to attack from the β-face.[2] |
| Inappropriate Solvent Choice | Solvents can participate in the reaction mechanism, influencing the stereochemical outcome. Recommendation: Use nitrile solvents like acetonitrile, which are known to promote the formation of β-glycosides through the formation of an intermediate nitrilium ion.[1] Avoid ether-based solvents if β-selectivity is poor. |
| Promoter/Catalyst Issues | Certain promoters may favor different stereochemical pathways. Recommendation: Experiment with different catalytic systems. For example, (salen)Co catalysts have been shown to be effective for 1,2-trans glycoside synthesis.[1] |
Problem: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Similar Polarity of Product and Starting Material | Stigmasterol and its glucoside have very similar polarities, leading to poor separation on standard silica gel chromatography. Recommendation: Employ advanced purification techniques. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate structurally similar sterols with high purity.[4][8] Alternatively, develop a multi-stage fractional crystallization protocol using different solvent systems.[3] |
| Formation of Mixed Crystals | The product and unreacted sterols may co-crystallize, making purification by simple crystallization ineffective.[3] Recommendation: After initial crystallization, subject the product to further chromatographic purification. Preparative HPLC can be used for separating components of steroidal glycoside mixtures.[9] |
| Presence of Byproducts | Side reactions can lead to byproducts with similar properties to the desired product. Recommendation: Use analytical techniques like UPLC-MS/MS to identify the impurities.[10] This can provide insight into the side reactions occurring and help in modifying the reaction conditions to minimize them. |
Section 3: Data & Visualization
Data Tables
Table 1: Purity of Stigmasterol Achieved by Different Purification Methods
| Method | Starting Purity | Final Purity | Source |
| Multi-stage Fractional Solvent Crystallization | 30.39% | >99% | [3] |
| Catalytic Decomposition and Crystallization (3 stages) | WRSODD | 97.17% | [4] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Extract | 95.5% | [4] |
| Waste Residue of Soybean Oil Deodorizer Distillate |
Diagrams and Workflows
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Section 4: Key Experimental Protocol
Generalized Protocol for Koenigs-Knorr Glycosylation of Stigmasterol
This protocol is a generalized methodology and must be optimized for specific laboratory conditions and scale.
-
Reactant Preparation:
-
Dry purified stigmasterol (1.0 eq.) under a high vacuum for several hours to ensure it is anhydrous.
-
Prepare the glycosyl donor, for example, acetobromo-α-D-glucose (1.5 eq.), ensuring it is pure and dry.
-
Activate powdered 4Å molecular sieves by heating under a vacuum.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dried stigmasterol and activated molecular sieves.
-
Add anhydrous solvent (e.g., dichloromethane or acetonitrile) via cannula transfer.
-
Cool the suspension to the desired temperature (e.g., -20°C) with constant stirring.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve the glycosyl donor and a suitable promoter (e.g., Silver triflate, 2.0 eq.) in the anhydrous solvent.
-
Add the solution of the glycosyl donor and promoter to the stigmasterol suspension dropwise over 30-60 minutes.
-
Allow the reaction to stir at the set temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the stigmasterol spot is consumed or significantly diminished.
-
-
Workup and Quenching:
-
Quench the reaction by adding a suitable reagent (e.g., triethylamine) to neutralize the promoter.
-
Filter the reaction mixture through a pad of Celite to remove molecular sieves and precipitated salts. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Subject the crude residue to flash column chromatography on silica gel to remove the majority of impurities and separate the acetylated this compound from unreacted starting material.
-
Combine the fractions containing the protected glucoside and remove the solvent.
-
Perform deacetylation using a method like the Zemplén procedure (catalytic sodium methoxide in methanol) to yield the final this compound.
-
Conduct final purification of the deprotected product using multi-stage recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or preparative chromatography to achieve high purity.
-
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in stigmasterol glucoside samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stigmasterol glucoside. Our goal is to help you identify and minimize impurities in your samples, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most prevalent impurities in this compound are structurally similar phytosterol glucosides. The primary impurity is typically β-sitosterol glucoside.[1][2] Other common related phytosterols that may be present as their glucosides include campesterol and brassicasterol.[3][4][5] Additionally, depending on the synthesis or extraction process and storage conditions, you may encounter:
-
Stigmasterol (the aglycone): Incomplete glycosylation can result in the presence of the free sterol.
-
Degradation Products: Oxidation of the sterol backbone can lead to impurities such as hydroperoxides, 7-hydroxy, 5,6-epoxy, and 5,6-dihydroxy derivatives.[6]
-
Synthesis Byproducts: If the this compound is synthesized, byproducts from the chemical reactions can be a source of impurities.[]
-
Residual Solvents: Solvents used during extraction and purification may remain in the final sample.
Q2: Which analytical techniques are recommended for identifying impurities in my this compound sample?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. Recommended techniques include:
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): An excellent initial screening tool to quickly assess the number of components in your sample and to monitor the progress of purification.[1][8][9]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying this compound and its impurities.[10][11] Coupling with Mass Spectrometry (MS) provides structural information.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the sterol aglycones after hydrolysis of the glucoside.[2]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): NMR is essential for the definitive structural elucidation of both this compound and any isolated impurities.[1][8][9][12]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide accurate molecular weight information and fragmentation patterns to help identify compounds.[10][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., hydroxyl, glycosidic bond) in the molecule.[1]
-
Q3: How can I minimize the presence of β-sitosterol glucoside in my this compound sample?
A3: Minimizing β-sitosterol glucoside contamination requires effective purification methods, as these two compounds are very similar in structure and chemical properties.[2] The most effective techniques include:
-
Fractional Crystallization: This is a widely used method that relies on the slight differences in solubility between this compound and β-sitosterol glucoside in various solvents.[2][3][] Multiple crystallization steps are often necessary to achieve high purity.[2]
-
Chromatographic Separation:
-
Column Chromatography: Meticulous column chromatography using a silica gel stationary phase and a carefully optimized solvent gradient can separate these compounds.[1][8][9]
-
Preparative HPLC (Prep-HPLC): For higher purity requirements and smaller sample amounts, preparative HPLC can provide excellent separation.
-
High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique that can achieve high-purity separations.[3]
-
Troubleshooting Guides
Problem 1: My TLC plate shows multiple spots, but I expected a pure sample.
-
Possible Cause: The sample contains impurities. The additional spots likely correspond to other phytosterol glucosides (like β-sitosterol glucoside), the free sterol, or other synthesis/extraction byproducts.
-
Solution:
-
Optimize TLC Conditions: Experiment with different solvent systems to achieve better separation of the spots. This will help in identifying the number of components more accurately.
-
Proceed with Purification: Based on the TLC results, select an appropriate purification method. For laboratory scale, column chromatography is a good starting point.[1][8][9] For larger quantities, consider fractional crystallization.[2][3]
-
Characterize the Impurities: If possible, isolate the major impurity spots from a preparative TLC plate and analyze them using MS or NMR to identify their structures.
-
Problem 2: My NMR spectrum shows signals that do not correspond to this compound.
-
Possible Cause: The sample is impure. The unexpected signals could arise from structurally similar sterols, residual solvents, or degradation products.
-
Solution:
-
¹H NMR Analysis: Look for characteristic signals of common impurities. For example, the signals for the ethyl group in the side chain of stigmasterol will differ from those in β-sitosterol.
-
2D NMR (COSY, HSQC, HMBC): These experiments can help in assigning all the signals and identifying the structures of the impurities present.
-
Further Purification: If the level of impurities is significant, further purification of the sample is required using techniques like preparative HPLC or repeated column chromatography.
-
Problem 3: I am having difficulty separating this compound from β-sitosterol glucoside by column chromatography.
-
Possible Cause: The polarity of these two compounds is very similar, making their separation challenging.
-
Solution:
-
Optimize Chromatographic Conditions:
-
Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: Employ a shallow gradient of a solvent mixture (e.g., chloroform/methanol or ethyl acetate/hexane) to slowly elute the compounds. Isocratic elution with a finely tuned solvent ratio might also be effective.
-
Column Dimensions: Use a long, narrow column to increase the separation efficiency.
-
-
Consider Alternative Techniques: If column chromatography is not providing the desired purity, explore other methods like fractional crystallization or preparative HPLC.[2][3]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and a Common Impurity.
| Property | This compound | β-Sitosterol Glucoside (Impurity) |
| Molecular Formula | C₃₅H₅₈O₆[1] | C₃₅H₆₀O₆[12] |
| Molecular Weight | 574.83 g/mol [13] | 576.85 g/mol |
| Melting Point | ~270-280 °C[1] | Varies, often similar to this compound |
| Key NMR Differences | Signals corresponding to the C22-C23 double bond in the side chain. | Absence of signals for the C22-C23 double bond; signals for a saturated side chain. |
Table 2: Typical Solvent Systems for Chromatographic Separation.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Example Ratios) | Reference |
| TLC | Silica Gel 60 F₂₅₄ | Chloroform:Methanol (9:1) | [1] |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Ethyl Acetate in Hexane (e.g., 0-100%) | [1][8] |
| HSCCC | - | n-hexane:ethylacetate:butanol:methanol:water (3.5:0.3:0.5:2.5:0.3, v/v) | [3] |
Experimental Protocols
Protocol 1: General Workflow for Identification and Purification of this compound
This protocol outlines a general workflow for assessing the purity of a this compound sample and proceeding with purification if necessary.
Caption: Workflow for purity assessment and purification of this compound.
Protocol 2: Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 100% n-hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.
-
Fraction Collection: Collect small fractions of the eluate in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired compound and to assess their purity.
-
Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Signaling Pathways and Logical Relationships
Diagram 1: Decision Tree for Troubleshooting Impure Samples
This diagram provides a logical decision-making process when encountering an impure sample of this compound.
Caption: Troubleshooting decision tree for impure this compound samples.
Diagram 2: Stigmasterol Biosynthesis and Potential Impurity Introduction
This diagram illustrates a simplified biosynthesis pathway leading to stigmasterol and indicates where a common impurity, β-sitosterol, is formed.
Caption: Simplified stigmasterol biosynthesis and impurity formation.
References
- 1. ijpab.com [ijpab.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the D-glucosides of stigmasterol, sitosterol and campesterol in tobacco and cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. ftstjournal.com [ftstjournal.com]
- 10. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 13. glpbio.com [glpbio.com]
Best practices for long-term storage of stigmasterol glucoside.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of stigmasterol glucoside. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] Storing it in a desiccator at low temperature can further prevent degradation from moisture.
Q2: Can I store this compound at 4°C?
A2: For short-term storage, 0-8°C is acceptable.[4] However, for long-term storage (months to years), -20°C is recommended to minimize the potential for slow degradation.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light. Stock solutions should be prepared in an appropriate solvent such as DMSO, ethanol, or methanol.[3] For optimal stability, it is recommended to store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] When stored at -20°C, solutions should ideally be used within one month, whereas at -80°C, they may be stable for up to six months.[2]
Q4: What are the potential degradation products of this compound?
A4: Degradation can occur through hydrolysis of the glycosidic bond, separating the stigmasterol and glucose moieties, especially in the presence of moisture and acidic or basic conditions. Oxidation of the sterol backbone is also a possibility, particularly with prolonged exposure to air and light.
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization. A shift in the retention time or the appearance of additional peaks compared to a fresh standard would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using HPLC or a similar analytical method against a fresh or certified standard. 3. If degradation is confirmed, use a fresh vial of the compound for subsequent experiments. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture, leading to clumping. | 1. Ensure the compound is brought to room temperature before opening the vial to prevent condensation. 2. Use a high-purity, anhydrous solvent for dissolution. 3. Gentle warming or sonication may aid in dissolving the compound. |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solubility of the compound is lower at colder temperatures. | 1. Before use, allow the vial to warm to room temperature. 2. Gently vortex or sonicate the solution to ensure the compound is fully redissolved before taking an aliquot. |
| Discoloration of the solid compound (e.g., yellowing). | Potential oxidation or contamination. | 1. Discard the compound as its purity is compromised. 2. Review storage and handling procedures to prevent future occurrences. Ensure the container is always tightly sealed and purged with an inert gas like nitrogen or argon if possible. |
Quantitative Data on Stability
While comprehensive long-term stability data for purified this compound is limited, a study on its thermal stability in a complex matrix (fresh-cut bitter melon) provides some insights.
| Temperature | Observation on this compound (STG) Stability | Reference |
| Up to 30°C | Remained stable. | [5][6][7] |
| Above 30°C | While the related compound β-sitosterol glucoside showed significant degradation, this compound was found to be more thermally stable. | [5][6][7] |
Note: This data is from a plant matrix and may not directly reflect the stability of a pure chemical standard. However, it suggests that elevated temperatures should be avoided during storage and handling.
Experimental Protocols
Protocol: Purity Assessment of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Reference standard of this compound (of known purity)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Standard Solution:
-
Accurately weigh about 1 mg of the this compound reference standard.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a calibration curve.
3. Preparation of Sample Solution:
-
Accurately weigh about 1 mg of the this compound sample to be tested.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Compare the retention time of the major peak in the sample chromatogram with that of the reference standard.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve. The appearance of significant additional peaks may indicate the presence of impurities or degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of 5-alpha-reductase by this compound.
Caption: Workflow for 5-alpha-reductase inhibition assay.
Caption: Inhibition of cancer signaling pathways by this compound.
References
- 1. Frontiers | Advances in Stigmasterol on its anti-tumor effect and mechanism of action [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive update on phytochemistry, analytical aspects, medicinal attributes, specifications and stability of stigmasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Stigmasterol Glucoside and Beta-Sitosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two closely related phytosterol glucosides: stigmasterol glucoside and beta-sitosterol glucoside. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications in areas such as cancer, inflammation, and diabetes.
Data Presentation: A Side-by-Side Look at Bioactivity
Table 1: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Beta-Sitosterol Glucoside | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 4.64 ± 0.48 µg/mL | [1] |
| Beta-Sitosterol Glucoside | Huh7 (Hepatocellular Carcinoma) | MTT Assay | 5.25 ± 0.14 µg/mL | [1] |
| Beta-Sitosterol | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 6.85 ± 0.61 µg/mL | [1] |
| Beta-Sitosterol | Huh7 (Hepatocellular Carcinoma) | MTT Assay | 8.71 ± 0.21 µg/mL | [1] |
| Stigmasterol | A2780 (Ovarian Cancer) | CCK8 Assay | 69.24 ± 7.31 µM (for 24h) | [2] |
| Stigmasterol | SKOV3 (Ovarian Cancer) | CCK8 Assay | 83.39 ± 3.75 µM (for 24h) | [2] |
| Stigmasterol & Beta-Sitosterol (Combination) | MCF-7 (Breast Cancer) | MTT Assay | > 100 µg/ml (Individual), Combination shows synergistic effect | |
| Stigmasterol & Beta-Sitosterol (Combination) | MDA-MB-231 (Breast Cancer) | MTT Assay | > 100 µg/ml (Individual), Combination shows synergistic effect | [3] |
Note: Direct comparative IC50 values for this compound in the same cancer cell lines were not available in the reviewed literature.
Table 2: Comparative Anti-inflammatory and Analgesic Activity
| Compound | Model | Assay | Dosage | Effect | Reference |
| Beta-Sitosterol Glucoside | Acetic acid-induced writhing (mice) | Writhing Inhibition | 100 mg/kg | 73.0% decrease in squirms | [4] |
| Beta-Sitosterol | Acetic acid-induced writhing (mice) | Writhing Inhibition | 100 mg/kg | 70.0% decrease in squirms | [4] |
| Beta-Sitosterol Glucoside | Hot plate test (mice) | Pain Tolerance | 100 mg/kg | 157% increase in pain tolerance | [4] |
| Beta-Sitosterol | Hot plate test (mice) | Pain Tolerance | 100 mg/kg | 300% increase in pain tolerance | [4] |
| Beta-Sitosteryl Glucoside & Stigmasterol (Mixture) | TPA-induced ear edema (mice) | Edema Inhibition | - | EC50 = 0.0524 mg/ear | [5] |
| Beta-Sitosterol | Carrageenan-induced paw edema (mice) | Edema Reduction | - | Less effective than stigmasterol | [6] |
| Stigmasterol | Carrageenan-induced paw edema (mice) | Edema Reduction | - | Significantly lowered inflammation score | [6] |
Note: A study on a mixture of beta-sitosteryl glucoside and stigmasterol showed potent anti-inflammatory effects. However, individual contributions could not be determined from this data.
Table 3: Comparative Anti-diabetic Activity
| Compound | Model | Key Findings | Reference |
| Stigmasterol | Alloxan-induced diabetic rats | Reduced fasting blood glucose levels.[7] | [7][8] |
| Beta-Sitosterol Glucoside | Streptozotocin-induced diabetic rats | Improved insulin sensitivity and glucose utilization.[6] | [6] |
| Stigmasterol and Sitosterol-3-O-β-D-glucopyranoside | Streptozotocin-induced diabetic rats | Both decreased fasting blood glucose and increased serum insulin. Sitosterol glucoside showed a higher hypoglycemic effect at 0.50 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and further investigation of the bioactivities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or beta-sitosterol glucoside and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The animals are divided into groups and orally administered with the test compounds (this compound or beta-sitosterol glucoside) or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Anti-diabetic Activity: Streptozotocin (STZ)-Induced Diabetes Model
This model is widely used to induce a state of hyperglycemia in rodents, mimicking type 1 diabetes.
-
Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The dosage varies depending on the animal model (e.g., 40-60 mg/kg for rats).
-
Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
Compound Treatment: The diabetic animals are divided into groups and treated with this compound, beta-sitosterol glucoside, or a vehicle control daily for a specified period (e.g., 21 or 28 days). A standard anti-diabetic drug (e.g., glibenclamide or metformin) is used as a positive control.
-
Monitoring: Fasting blood glucose levels, body weight, and other biochemical parameters (e.g., serum insulin, lipid profile) are monitored at regular intervals throughout the study.
-
Histopathology: At the end of the study, the pancreas may be collected for histopathological examination to assess the regeneration of β-cells.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the bioactivities of stigmasterol and beta-sitosterol derivatives.
Anticancer signaling pathways of stigmasterol and beta-sitosterol glucoside.
Anti-inflammatory signaling pathway of beta-sitosterol.
Experimental workflow for the anti-diabetic activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Bioactivity studies on beta-sitosterol and its glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Validation of Analytical Methods for Stigmasterol Glucoside Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of phytosterols and their derivatives is paramount for quality control, efficacy studies, and formulation development. Stigmasterol glucoside, a key bioactive compound, requires robust and validated analytical methods for its precise measurement. This guide provides a comparative overview of common analytical techniques, focusing on the validation parameters essential for ensuring data integrity and reliability.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the predominant methods for the analysis of stigmasterol and its glucosides. While direct quantitative data for this compound method validation is less commonly published, the validation parameters for the aglycone, stigmasterol, provide a strong indication of the expected performance for its glycosylated form. The following tables summarize key validation parameters from published studies on stigmasterol and related compounds, offering a benchmark for method performance.
Liquid chromatography methods are advantageous as they often allow for the analysis of sterols without prior derivatization[1]. For steryl glucosides (SGs), which are more polar, electrospray ionization (ESI) is a suitable ionization mode for mass spectrometry detection[1].
Table 1: HPLC Method Validation Parameters for Stigmasterol Quantification
| Parameter | HPLC Method 1[2][3][4] | HPLC Method 2[5] | HPLC Method 3[6] |
| Column | C18 | Not Specified | RP-Phenomenex C18 (250mm×4.6mm; 5µ)[6] |
| Mobile Phase | Acetonitrile and acetic acid in water (75:25% v/v)[2][3][4] | Methanol: Water (98:2%v/v)[5] | 0.1%v/v formic acid in water and methanol (28:82%v/v)[6] |
| Flow Rate | Isocratic[2][3][4] | 1ml/min[5] | 0.8mL/min[6] |
| Detection | 210 nm[2][3][4] | 220nm[5] | PDA detector at 208nm[6] |
| Linearity Range | 2-10 µg/ml[2][3][4] | 10 - 800 µg/mL[5] | 12.5-200µg/mL[6] |
| Correlation Coefficient (r²) | 0.998[2][3][4] | 0.998[5] | > 0.997[6] |
| LOD | 1.50 µg/ml[2][3][4] | 0.0385 µg/mL[5] | 5.64 µg/mL[6] |
| LOQ | 4.55 µg/ml[2][3][4] | 0.11 µg/mL[5] | 17.10 µg/mL[6] |
| Accuracy (% Recovery) | 99.6-100.1%[2][4] | Not Specified | 98.19-102.31%[6] |
| Precision (%RSD) | < 0.340% (Intra-day and Inter-day)[2][4] | Not Specified | Not Specified |
Table 2: HPTLC Method Validation Parameters for Stigmasterol Quantification
| Parameter | HPTLC Method 1[7] | HPTLC Method 2[8] |
| Stationary Phase | TLC aluminum plates precoated with silica gel 60 F254[7] | Silica gel 60 F254[8] |
| Mobile Phase | Toluene:methanol (9:1, v/v)[7] | Toluene, ethyl acetate, methanol, and formic acid (3:3:2:1 v/v/v/v)[8] |
| Detection Wavelength | Not Specified | 265 nm[8] |
| Linearity Range | 80-480 ng/spot[7] | 400-1200 ng/band[8] |
| Correlation Coefficient (r²) | 0.996[7] | > 0.995[8] |
| LOD | 20 ng[7] | 889.823 ng/band[8] |
| LOQ | 60 ng[7] | 2696.433 ng/band[8] |
| Accuracy (% Recovery) | 99.92%[7] | 98.2-100%[8] |
| Precision (%RSD) | Not Specified | < 2%[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized protocols for the extraction and quantification of sterol glucosides.
Sample Preparation: Extraction of this compound
A common procedure for extracting sterol glucosides from a plant matrix involves the following steps:
-
Drying and Grinding: The plant material is dried to a constant weight and then finely powdered to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent. Methanol is often used for the extraction of polar compounds like glycosides[9]. The extraction can be performed using methods like maceration, Soxhlet extraction, or more advanced techniques like microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) for improved efficiency[10].
-
Fractionation (Optional): The crude extract can be subjected to fractionation using different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sterol glucosides are often found in the more polar fractions.
-
Purification: Column chromatography over silica gel is a common method for the isolation and purification of this compound from the extract fractions[11].
Analytical Method: HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to establish a calibration curve.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) is employed.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Detection: A UV detector is used, with the wavelength set to the absorbance maximum of this compound (e.g., around 205-210 nm).
-
-
Injection and Analysis: Inject equal volumes of the standard solutions and the sample extract into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Analytical Method: UPLC-MS/MS
For higher sensitivity and selectivity, UPLC-MS/MS is the method of choice.
-
Standard and Sample Preparation: As described for the HPLC method.
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column is used for high-resolution separation.
-
Mobile Phase: Similar to HPLC, but often with UPLC-grade solvents and additives.
-
Flow Rate: Adapted for the UPLC system, typically in the range of 0.2-0.6 mL/min.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for sterol glucosides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification: A calibration curve is constructed using the peak areas of the MRM transitions from the standard solutions. The concentration in the sample is then calculated based on this curve. The use of an internal standard (e.g., a deuterated analog) is highly recommended for improved accuracy.
Visualizing the Workflow
Diagrams created using Graphviz can effectively illustrate the logical flow of the analytical method validation process.
Caption: Workflow for the validation of an analytical method.
Caption: General workflow for this compound quantification.
References
- 1. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iqac.khalsacollege.edu.in [iqac.khalsacollege.edu.in]
- 4. scilit.com [scilit.com]
- 5. phytojournal.com [phytojournal.com]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. phcogres.com [phcogres.com]
- 9. wjpmr.com [wjpmr.com]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 11. ijpab.com [ijpab.com]
Stigmasterol Glucoside and Cancer: A Comparative Analysis of a Promising Phytosterol
A comprehensive review of current in-vitro research indicates a significant gap in the scientific literature regarding the specific anticancer effects of stigmasterol glucoside across different cancer cell lines. The majority of existing studies focus on its aglycone form, stigmasterol. While stigmasterol has demonstrated considerable cytotoxic and apoptotic effects against a multitude of cancer cell lines, it is crucial to underscore that these findings may not be directly extrapolated to this compound. The addition of a glucose moiety can significantly alter the bioavailability, solubility, and metabolic fate of the parent compound, thereby potentially modulating its biological activity.
This guide, therefore, presents a comparative analysis of the effects of stigmasterol on various cancer cell lines as a proxy, based on available experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundation for future investigations into the therapeutic potential of both stigmasterol and its glycosidic counterpart.
Comparative Efficacy of Stigmasterol Across Cancer Cell Lines
Stigmasterol has been shown to inhibit the proliferation and induce apoptosis in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Key Findings |
| Breast Cancer | MCF-7 | Not specified in provided abstracts | 24, 48, 72 | Dose- and time-dependent inhibition of cell viability.[1] |
| MCF-7 | 0.1623 | Not specified | More effective than cisplatin (IC50 = 13.2 µM).[2] | |
| HCC70 | 16.82 (for a stigmasterol derivative) | Not specified | A derivative showed improved cytotoxic activity.[2][3] | |
| Gastric Cancer | SNU-1 | 15 | Not specified | Inhibition of proliferation and colony formation.[2] |
| SGC-7901 & MGC-803 | ~15-20 | 48 | Inhibition of cell proliferation.[4] | |
| Ovarian Cancer | A2780 | 69.24 ± 7.31 | 24 | Suppression of cell growth and migration.[5] |
| SKOV3 | 83.39 ± 3.75 | 24 | Suppression of cell growth and migration.[5] | |
| ES2 & OV90 | ~20 µg/mL (approx. 48.7 µM) | Not specified | 50% reduction in cell growth.[2] | |
| Liver Cancer | HepG2 | 25.80 | Not specified | Higher cytotoxicity compared to non-cancerous HEK293 cells.[6] |
| Oral Epithelial Carcinoma | KB/C152 | 81.18 µg/mL (approx. 197 µM) | Not specified | Potent cytotoxic properties.[7] |
| T-lymphoblastic Leukemia | Jurkat/E6-1 | 103.03 µg/mL (approx. 250 µM) | Not specified | Cytotoxic effects observed.[7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | 21.1 ± 2.1 | Not specified | Potent toxic activity, inhibiting angiogenesis.[5] |
Mechanisms of Action: Signaling Pathways and Cellular Effects
Stigmasterol exerts its anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Key Signaling Pathways Affected by Stigmasterol
Stigmasterol has been shown to interfere with multiple signaling cascades that are crucial for cancer cell survival and proliferation.
Caption: Signaling pathways modulated by stigmasterol in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anticancer effects of stigmasterol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of stigmasterol (or this compound) and a vehicle control.
-
Following an incubation period of 24, 48, or 72 hours, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]
-
The plate is incubated for 1-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[8]
-
A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cells are treated with stigmasterol for a specified duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins within a sample, providing insights into the modulation of signaling pathways.
Caption: Standard workflow for Western Blot analysis.
Protocol:
-
Following treatment with stigmasterol, cells are lysed to extract total protein.[9]
-
The protein concentration of each sample is determined to ensure equal loading.[9]
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
The separated proteins are transferred to a membrane (PVDF or nitrocellulose).[9]
-
The membrane is blocked to prevent non-specific binding of antibodies.
-
The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., Akt, mTOR, Bcl-2, Bax).
-
A secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP) and recognizes the primary antibody, is then added.
-
A chemiluminescent substrate is applied, which reacts with the HRP to produce light that can be captured on film or by a digital imager. The intensity of the resulting bands corresponds to the amount of the target protein.[10]
Future Directions
The compelling anticancer activities of stigmasterol highlight the urgent need for dedicated research into its glycosidic form, this compound. Future studies should focus on:
-
Direct Comparative Studies: Evaluating the cytotoxic and apoptotic effects of this compound against a broad panel of cancer cell lines and comparing its efficacy to that of stigmasterol.
-
Pharmacokinetic and Bioavailability Studies: Investigating how the glucose moiety affects the absorption, distribution, metabolism, and excretion of the compound.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Stigmasterol Attenuates Triple-negative Breast Cancer Stem Cell Properties by Inhibiting JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stigmasterol Glucoside: A Potential Biomarker in Early-Stage Research
An objective comparison of stigmasterol glucoside's potential as a biomarker against established clinical markers, supported by preclinical experimental data.
This compound, a derivative of the common plant sterol stigmasterol, has garnered interest within the scientific community for its potential biological activities. While research into its direct role as a clinical biomarker is still in its nascent stages, preclinical studies suggest avenues for further investigation. This guide provides a comprehensive overview of the current evidence, comparing its theoretical potential with established biomarkers in cardiovascular disease and prostate cancer.
Comparative Analysis of this compound and Established Biomarkers
A direct comparison of this compound with established clinical biomarkers is challenging due to the lack of clinical validation studies for the former. However, based on preclinical data and the known performance of current biomarkers, a theoretical comparison can be drawn.
| Feature | This compound (Potential) | Troponin (Cardiovascular Disease) | Prostate-Specific Antigen (PSA) (Prostate Cancer) |
| Biological Role | Plant-derived sterol with potential roles in lipid metabolism and cellular signaling. | Regulatory protein complex in cardiac muscle, released upon injury. | Glycoprotein produced by prostate epithelial cells, elevated in various prostate conditions. |
| Potential Indication | Cardiovascular disease, cancer (based on preclinical studies of stigmasterol). | Acute myocardial infarction (AMI), myocarditis. | Prostate cancer screening and monitoring. |
| Sample Type | Plasma, Serum | Serum, Plasma | Serum |
| Reported Sensitivity | Not established in clinical studies. | High (>90%) for AMI. | Variable; can be low for clinically significant cancer. |
| Reported Specificity | Not established in clinical studies. | High for cardiac injury, but not specific to the cause. | Low; elevated in benign prostatic hyperplasia (BPH) and prostatitis.[1][2] |
| Limitations | Lack of clinical validation, unknown confounding factors in humans, potential for dietary influence. | Can be elevated in non-ischemic cardiac injury.[3][4] | High rate of false positives leading to unnecessary biopsies.[2] |
Preclinical Evidence for this compound's Biological Activity
While clinical data is sparse, in-silico and in-vitro studies provide a foundation for considering this compound as a molecule of interest.
Hypolipidemic Potential: An In-Silico Comparison
A molecular docking study investigated the binding affinity of this compound to HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and compared it to the established drug, atorvastatin.[5][6]
| Compound | Binding Affinity (kcal/mol) to HMG-CoA Reductase |
| This compound | -8.2 |
| Atorvastatin | -7.8 |
These in-silico results suggest that this compound may have a stronger interaction with HMG-CoA reductase than atorvastatin, indicating a potential for hypolipidemic activity.[5][6] However, this requires validation through in-vitro and in-vivo studies.
Signaling Pathways: Insights from Stigmasterol Research
The direct signaling pathways of this compound in mammalian cells are not yet fully elucidated. However, research on its aglycone, stigmasterol, provides valuable clues. Stigmasterol has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.[7][8]
Caption: Stigmasterol's influence on key cellular signaling pathways.
Experimental Protocols
Accurate quantification of this compound is fundamental for its validation as a biomarker. Below are generalized protocols based on established methods for phytosterol analysis in biological matrices.
Quantification of this compound in Human Plasma using UPLC-MS/MS
This protocol is adapted from methods for the analysis of other sterol glucosides.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analogue).
-
Add 500 µL of a mixture of isopropanol and hexane (3:2, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: Ultra-Performance Liquid Chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Caption: Workflow for this compound quantification.
The Path Forward: A Call for Clinical Validation
The preclinical data for stigmasterol and its glucoside are intriguing, suggesting potential roles in lipid metabolism and cellular signaling that are relevant to chronic diseases. However, the journey from a molecule of interest to a validated clinical biomarker is long and requires rigorous scientific validation.
Future research should focus on:
-
Clinical Cohort Studies: Measuring this compound levels in large, well-characterized patient cohorts for specific diseases (e.g., cardiovascular disease, prostate cancer) to assess its correlation with disease presence, severity, and prognosis.
-
Performance Evaluation: Determining the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of this compound as a biomarker.
-
Head-to-Head Comparisons: Directly comparing the diagnostic and prognostic performance of this compound with established biomarkers in the same patient populations.
-
Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound in human cells to understand its biological function in health and disease.
References
- 1. Identification of Plasma Glycosphingolipids as Potential Biomarkers for Prostate Cancer (PCa) Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Translation and Commercialisation of Biomarkers for Cardiovascular Disease—A Review [frontiersin.org]
- 4. mednexus.org [mednexus.org]
- 5. researchtrend.net [researchtrend.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of Stigmasterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of stigmasterol glucoside, a bioactive compound of interest in various research and development fields. While a formal inter-laboratory proficiency test specifically for this compound is not publicly available, this document synthesizes data from collaborative studies on related free sterols and single-laboratory validations of steryl glucoside analysis to present a comparative overview of expected method performance.
Data Presentation: Performance of Analytical Methods
The quantitative analysis of this compound, and phytosterols in general, is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods can be evaluated based on several key parameters. The following table summarizes typical performance characteristics, drawing data from a multi-laboratory collaborative study on free stigmasterol and single-laboratory validations for steryl glucosides to provide a benchmark for researchers.
| Parameter | Method | Analyte | Value | Reference Lab Type |
| Repeatability (RSDr) | GC-FID | Stigmasterol | 3.56 - 22.7% | Inter-laboratory Study |
| Reproducibility (RSDR) | GC-FID | Stigmasterol | 0 - 26.7% | Inter-laboratory Study |
| Recovery | GC-FID | Stigmasterol | 111% | Inter-laboratory Study |
| Recovery | GC-FID | Free Steryl Glucosides | ~96% | Single Laboratory |
| Recovery | GC-FID | Esterified Steryl Glucosides | ~77% | Single Laboratory |
| Limit of Detection (LOD) | GC-FID | Free Steryl Glucosides | 0.37 mg/kg | Single Laboratory |
| Limit of Detection (LOD) | GC-FID | Esterified Steryl Glucosides | 0.20 mg/kg | Single Laboratory |
| Limit of Quantification (LOQ) | HPLC-DEDL | This compound | 5 mg/g | Single Laboratory |
Data for Stigmasterol is from an inter-laboratory study on saw palmetto raw materials and dietary supplements[1][2]. Data for steryl glucosides is from single-laboratory validation studies on olive oil and other food matrices[3][4][5]. The high variability in RSD values for stigmasterol reflects the analysis across different matrices and concentration levels in the collaborative study[1][2].
Experimental Protocols
Accurate quantification of this compound requires robust and well-validated experimental protocols. Below are detailed methodologies for the two primary analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Total Stigmasterol from Glucosides (Post-Hydrolysis)
This method quantifies the stigmasterol aglycone after hydrolysis of the glucoside. It is a common approach for determining total sterol content.
-
Principle: The sample is first saponified to break ester linkages and then subjected to acid hydrolysis to cleave the glycosidic bond, releasing free stigmasterol. The liberated sterols are then extracted, derivatized to increase volatility, and analyzed by GC-MS.
-
Step-by-Step Protocol:
-
Lipid Extraction: Extract the total lipids from the sample matrix using a suitable solvent system (e.g., chloroform:methanol or hexane:isopropanol).
-
Saponification: Evaporate the solvent from the lipid extract and add an ethanolic potassium hydroxide solution. Heat the mixture to saponify esterified sterols and other lipids.
-
Acid Hydrolysis: After saponification, neutralize the solution and then acidify using hydrochloric acid. Heat the mixture to hydrolyze the steryl glucosides into free sterols and glucose[6][7].
-
Extraction of Unsaponifiables: Cool the solution and extract the unsaponifiable fraction, which contains the free sterols, using a non-polar solvent such as hexane or toluene.
-
Purification (Optional): The extract can be purified using Solid-Phase Extraction (SPE) with a silica cartridge to isolate the sterol fraction[5][6][8].
-
Derivatization: Evaporate the solvent and add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group of the sterols into a more volatile trimethylsilyl (TMS) ether[1].
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Column: A non-polar capillary column, such as one coated with 5% diphenyl-95% dimethylpolysiloxane, is typically used[5][8].
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is used to separate the different sterols.
-
Detection: Mass spectrometry is used for identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis of Intact this compound
This method allows for the direct quantification of the intact this compound molecule without the need for hydrolysis and derivatization.
-
Principle: this compound is extracted from the sample matrix and analyzed directly by LC-MS/MS. The separation is achieved by liquid chromatography, and the identification and quantification are performed using tandem mass spectrometry, which provides high selectivity and sensitivity.
-
Step-by-Step Protocol:
-
Extraction: Extract the steryl glucosides from the sample using a solvent mixture appropriate for these more polar compounds, such as methanol or an ethanol/water mixture.
-
Purification: The crude extract is typically purified using Solid-Phase Extraction (SPE) to remove interfering compounds. A C18 or silica cartridge can be used.
-
LC Separation: Inject the purified extract into an LC system.
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is a suitable ionization technique for the polar steryl glucosides[4][8].
-
Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. This provides high specificity and reduces background noise.
-
-
Mandatory Visualization
Diagram 1: Analytical Workflows for this compound
Caption: Comparative workflows for this compound analysis.
Diagram 2: Role of this compound in Cholesterol Absorption
Caption: this compound inhibits cholesterol absorption.
References
- 1. theclinivex.com [theclinivex.com]
- 2. researchgate.net [researchgate.net]
- 3. On the glucoside analysis: simultaneous determination of free and esterified steryl glucosides in olive oil. Detailed analysis of standards as compulsory first step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moducare.gr [moducare.gr]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Phytosterol glycosides reduce cholesterol absorption in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Stigmasterol Glucoside: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Stigmasterol Glucoside, ensuring compliance with safety protocols and environmental regulations. It is intended for researchers, scientists, and drug development professionals who handle this and similar plant-derived compounds in a laboratory setting.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate care. Adherence to safety protocols minimizes risks of exposure and contamination.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1][2]
-
Skin Protection: Use protective gloves and wear a lab coat or other impervious clothing to prevent skin contact.[2][3]
-
Respiratory Protection: In cases of dust formation or inadequate ventilation, use a full-face respirator or a dust respirator.[1][2]
Safe Handling Practices:
Step-by-Step Disposal Procedure
The disposal of chemical waste is governed by stringent federal, state, and local regulations.[2] The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[7][8] The following steps provide a general guideline; however, you must consult your institution's Environmental Health & Safety (EHS) department and local regulations for specific requirements.
Step 1: Waste Characterization and Segregation
-
Determine if the this compound waste is considered hazardous. While the substance itself is not explicitly classified as hazardous under normal conditions, any laboratory-generated chemical waste should be treated with caution.[9]
-
A waste determination must be made for any material generated.[10] If it is mixed with other solvents or hazardous materials, it must be managed as hazardous waste.
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.[4]
Step 2: Proper Containment and Labeling
-
Place the waste into a suitable, leak-proof container that is compatible with the material.[2]
-
Ensure the container is tightly sealed to prevent spills or leakage.[1]
-
Clearly label the container as "Hazardous Waste." The label must include:
-
The name of the chemical: "this compound"
-
The date accumulation started.[4]
-
Any known hazards associated with the waste.
-
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should have secondary containment to control any potential leaks.
-
Follow your institution's guidelines regarding the maximum amount of waste that can be accumulated and the time limits for storage.[11]
Step 4: Arrange for Final Disposal
-
Never dispose of chemical waste down the drain or in the regular trash.[3][12]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
For off-site transport, a hazardous waste manifest will be required to track the waste from your facility to its final treatment or disposal site.[11]
Quantitative Data and Properties
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source(s) |
| CAS Number | 19716-26-8 | [1][2][13] |
| Molecular Formula | C₃₅H₅₈O₆ | [2][14] |
| Molecular Weight | 574.8 g/mol | [2] |
| Purity | ≥98% | [2][13] |
| Solubility | Soluble in Methanol, DMF, DMSO | [14] |
| Storage Temperature | 0-8°C or -20°C | [13][14] |
| IC₅₀ | 27.2 µM (for 5α-reductase) | [15] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. echemi.com [echemi.com]
- 2. chemfaces.com [chemfaces.com]
- 3. Lab Safety in Plant Tissue Culture Labs - The Regular Plant Co. [theregularplantco.com]
- 4. Laboratory Safety [plantpath.k-state.edu]
- 5. Guidelines for Plant-Based Research | Safety Services [safetyservices.ucdavis.edu]
- 6. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 9. carlroth.com [carlroth.com]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. epa.gov [epa.gov]
- 12. carlroth.com [carlroth.com]
- 13. This compound | 19716-26-8 [sigmaaldrich.com]
- 14. Natural Product Description|this compound [sinophytochem.com]
- 15. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Stigmasterol Glucoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Stigmasterol Glucoside, a sterol compound with potential applications in various research fields. Adherence to these protocols will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify this compound as hazardous, others indicate potential for skin irritation, serious eye irritation, and respiratory irritation. Therefore, a cautious approach to handling is recommended, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1] A face shield may be necessary if there is a risk of splashing.[2][3] |
| Skin Protection | Gloves | Wear chemical-resistant, powder-free gloves.[2][4] Double gloving is recommended.[2] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[2] |
| Lab Coat/Gown | Wear a lab coat or gown to prevent skin exposure.[4][5] | |
| Respiratory Protection | Dust Respirator/Mask | In case of dust formation or when handling larger quantities, use a NIOSH-approved N-95 or N-100 particle mask.[2][4][5] Surgical masks offer little protection from drug exposure.[2] |
| Footwear | Closed-toe shoes | Wear closed-toe shoes with non-slip soles to protect against spills and slips.[5] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent contamination. This compound should be handled in a well-ventilated area, preferably within a laboratory fume hood.[4]
Experimental Workflow for Handling this compound
First-Aid Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.[1][4]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4] |
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full recommended PPE before attempting to clean the spill.
-
Contain the Spill: For powdered spills, avoid creating dust. Gently sweep up the material and place it into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area with a 10% caustic solution, followed by a water rinse.[4]
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, should be placed in a sealed, labeled container for proper disposal.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and protected laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
